Technical Guide: Structural Elucidation of 2-(Hydroxymethyl)-5-hydroxypyridine
This guide outlines the structural elucidation and characterization of 2-(Hydroxymethyl)-5-hydroxypyridine (CAS 40222-77-3), a critical pyridine derivative utilized as a pharmaceutical intermediate and identified as a bi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the structural elucidation and characterization of 2-(Hydroxymethyl)-5-hydroxypyridine (CAS 40222-77-3), a critical pyridine derivative utilized as a pharmaceutical intermediate and identified as a bioactive metabolite in medicinal plants like Panax notoginseng.[1]
The following content is structured for researchers requiring rigorous validation protocols. It synthesizes spectroscopic prediction, experimental logic, and self-validating workflows.
[1]
Executive Summary & Compound Identity
2-(Hydroxymethyl)-5-hydroxypyridine (also known as 6-(hydroxymethyl)pyridin-3-ol) is a di-substituted pyridine scaffold.[1] Its structural integrity relies on distinguishing the 2,5-substitution pattern from common isomers (e.g., 3-hydroxy-2-pyridinemethanol) and degradation products (e.g., pyridinones).[1] This guide provides the analytical framework to confirm its identity using NMR, MS, and IR.
Soluble in DMSO, Methanol, Water; Sparingly soluble in CHCl₃
Synthesis & Impurity Profile (Context for Elucidation)
Understanding the origin of the sample is prerequisite to accurate spectral assignment. This compound is typically derived via two primary pathways, each introducing specific impurity risks.
Reduction of 5-Hydroxy-2-pyridinecarboxylic Acid:
Mechanism:[1][2] Reduction of the carboxylic acid (or ester) moiety to the alcohol.
Key Impurity: Unreacted starting material (carboxylic acid signals at 11-13 ppm) or over-reduction products.[1]
Bio-Metabolic Isolation:
Source: Isolated from Panax notoginseng or Codonopsis pilosula.
Key Impurity: Isomeric glycosides or co-eluting alkaloids (e.g., hydroxymethylfurfural derivatives).
Spectroscopic Elucidation Strategy
The core challenge is distinguishing the 2,5-substitution pattern.[1] The following workflow utilizes NMR connectivity and Mass Spectrometry fragmentation to validate the structure.
m/z 108: Loss of H₂O (Characteristic of hydroxymethyl groups).
m/z 80: Loss of CO from the phenolic moiety (Ring contraction).
Infrared Spectroscopy (IR)
Broad Band (3100–3400 cm⁻¹): O-H stretching (overlap of aliphatic and phenolic OH).
Sharp Band (~1580–1600 cm⁻¹): C=N / C=C pyridine ring stretching.
Strong Band (~1250–1280 cm⁻¹): C-O stretching (Phenolic).
Nuclear Magnetic Resonance (NMR) Analysis
Solvent Selection: DMSO-d₆ is recommended over CDCl₃ due to the compound's polarity and to visualize exchangeable -OH protons, which aid in confirming the oxidation state.[1]
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Note: Chemical shifts are estimates based on substituent increments for pyridine rings.
Position
Shift (δ, ppm)
Multiplicity
Integration
Coupling (J, Hz)
Assignment Logic
H6
8.05 – 8.15
Doublet (d)
1H
J ~ 2.5 (meta)
Most Deshielded: Ortho to Nitrogen, Ortho to -OH.[1]
H3
7.25 – 7.35
Doublet (d)
1H
J ~ 8.5 (ortho)
Ortho to -CH₂OH.[1] Shielded by para -OH effect.[1]
H4
7.10 – 7.20
Doublet of Doublets (dd)
1H
J ~ 8.5, 2.5
Ortho to -OH (shielding). Couples to H3 (ortho) and H6 (meta).
-OH (Phenol)
9.80 – 10.20
Broad Singlet
1H
-
Exchangeable D₂O; Downfield due to aromaticity.[1]
Weighing: Accurately weigh 5.0 mg of the solid into a clean vial.
Dissolution: Add 0.6 mL DMSO-d₆. Vortex for 30 seconds until fully dissolved. Note: If the solution is cloudy, filter through a cotton plug directly into the NMR tube.
Acquisition:
Run standard ¹H (16 scans, d1=2s).
Run D₂O exchange: Add 1 drop D₂O, shake, and re-run ¹H. (Confirm disappearance of peaks at ~10.0 and ~5.3 ppm).
Run COSY: Validate the H3-H4 spin system (strong cross-peak) and H4-H6 (weak meta coupling).[1]
Structural Elucidation Logic Flow
The following diagram illustrates the decision-making process to rule out isomers (e.g., 4-hydroxy or 3-hydroxy variants) using the data above.
Caption: Logic flow for distinguishing the 2,5-substitution pattern from common pyridine isomers.
Biological & Pharmaceutical Context
This compound is not merely a chemical building block; it is an active metabolite.
Pharmacology: It has been identified in Panax notoginseng extracts, showing potential anti-inflammatory properties [1].
Drug Development: It serves as a scaffold for designing tyrosinase inhibitors (related to Kojic acid derivatives) and ODC (Ornithine Decarboxylase) inhibitors for oncology applications [2].
References
Frontiers in Immunology. (2025). Ameliorative effects and mechanism of Panax notoginseng extract on ulcerative colitis mice based on a multi-omics strategy. Retrieved from [Link]
American Association for Cancer Research (AACR). (2019). Herbacetin Is a Novel Allosteric Inhibitor of Ornithine Decarboxylase with Antitumor Activity. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of 5-hydroxy-2-pyridinemethanol hydrochloride.[1][3] Retrieved from [Link]
PubChem. (2025). Compound Summary: 2-(Hydroxymethyl)-5-hydroxypyridine (CAS 40222-77-3).[1][4] Retrieved from [Link]
An In-depth Technical Guide to the Biological Activity of 5-(hydroxymethyl)pyridin-3-ol
This guide provides a comprehensive technical overview of the known and potential biological activities of 5-(hydroxymethyl)pyridin-3-ol. Designed for researchers, scientists, and professionals in drug development, this...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the known and potential biological activities of 5-(hydroxymethyl)pyridin-3-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, proposes avenues for future research, and provides detailed experimental protocols to investigate the compound's therapeutic potential.
Introduction: Unveiling a Potential Vitamin B6 Vitamer
5-(hydroxymethyl)pyridin-3-ol is a pyridine derivative with a structure closely related to pyridoxine (Vitamin B6), a crucial co-factor in a multitude of metabolic processes.[1][2][3] While direct research on 5-(hydroxymethyl)pyridin-3-ol is limited, its structural similarity to pyridoxine suggests it may function as a vitamin B6 vitamer, participating in the same biochemical pathways. Pyridine and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[][5][6]
This compound can also be formed through the reaction of 5-hydroxymethylfurfural (HMF), a common component in heated carbohydrate-containing foods, with ammonia.[7][8] This dietary origin underscores the importance of understanding its biological effects.
Postulated Biological Activities and Mechanisms of Action
The biological significance of 5-(hydroxymethyl)pyridin-3-ol is hypothesized to stem primarily from its potential role in vitamin B6 metabolism and its inherent antioxidant capacity.
Potential as a Vitamin B6 Vitamer
The metabolism of vitamin B6 involves the conversion of various vitamers (pyridoxine, pyridoxal, and pyridoxamine) into the active coenzyme form, pyridoxal 5'-phosphate (PLP).[2][9][10] This conversion is primarily carried out by the enzyme pyridoxal kinase. Given its structure, it is plausible that 5-(hydroxymethyl)pyridin-3-ol can also serve as a substrate for this enzyme, thereby entering the vitamin B6 metabolic pathway.
Hypothesized Metabolic Pathway:
Phosphorylation: 5-(hydroxymethyl)pyridin-3-ol is phosphorylated by pyridoxal kinase to form 5-(hydroxymethyl)pyridin-3-ol-5'-phosphate.
Oxidation: The phosphorylated intermediate is then oxidized by pyridoxamine-5'-phosphate oxidase (PNPO) to yield pyridoxal 5'-phosphate (PLP).
The resulting PLP can then act as a coenzyme for a vast array of enzymes, participating in amino acid metabolism, neurotransmitter synthesis, and heme biosynthesis.[1][2]
Caption: Hypothesized metabolic activation of 5-(hydroxymethyl)pyridin-3-ol to the active coenzyme PLP.
Antioxidant Properties
The phenolic hydroxyl group at the 3-position of the pyridine ring suggests that 5-(hydroxymethyl)pyridin-3-ol may possess antioxidant properties. Phenolic compounds are well-known scavengers of reactive oxygen species (ROS), protecting cells from oxidative damage. The proposed mechanism involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals.
Methodologies for Investigating Biological Activity
To validate the hypothesized biological activities of 5-(hydroxymethyl)pyridin-3-ol, a series of in vitro and cell-based assays are recommended.
In Vitro Assays
A logical workflow for the initial in vitro characterization of 5-(hydroxymethyl)pyridin-3-ol would involve assessing its potential as a substrate for pyridoxal kinase and evaluating its antioxidant capacity.
Caption: Workflow for the initial in vitro screening of 5-(hydroxymethyl)pyridin-3-ol.
Protocol 1: Pyridoxal Kinase Activity Assay
This assay determines if 5-(hydroxymethyl)pyridin-3-ol is a substrate for pyridoxal kinase by measuring the consumption of ATP, a co-substrate in the phosphorylation reaction.
Materials:
Recombinant human pyridoxal kinase
5-(hydroxymethyl)pyridin-3-ol
Pyridoxine (positive control)
ATP
Kinase-Glo® Luminescent Kinase Assay Kit
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
White, opaque 96-well plates
Procedure:
Prepare a reaction mixture containing assay buffer, pyridoxal kinase, and either 5-(hydroxymethyl)pyridin-3-ol or pyridoxine at various concentrations.
Initiate the reaction by adding ATP.
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
Stop the reaction and measure the remaining ATP using the Kinase-Glo® kit according to the manufacturer's instructions.
Luminescence is inversely proportional to kinase activity.
Protocol 2: DPPH Radical Scavenging Assay
This assay measures the ability of 5-(hydroxymethyl)pyridin-3-ol to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Materials:
5-(hydroxymethyl)pyridin-3-ol
Ascorbic acid (positive control)
DPPH solution in methanol
Methanol
96-well microplate reader
Procedure:
Prepare serial dilutions of 5-(hydroxymethyl)pyridin-3-ol and ascorbic acid in methanol.
Add the test compound or control to the wells of a 96-well plate.
Add the DPPH solution to each well and mix.
Incubate the plate in the dark at room temperature for 30 minutes.
Measure the absorbance at 517 nm.
Calculate the percentage of radical scavenging activity.
Cell-Based Assays
Protocol 3: Cytoprotection Against Oxidative Stress
This assay evaluates the ability of 5-(hydroxymethyl)pyridin-3-ol to protect cells from oxidative damage induced by a stressor like hydrogen peroxide (H₂O₂).
Materials:
A relevant cell line (e.g., HepG2 human liver cells or SH-SY5Y human neuroblastoma cells)
Cell culture medium and supplements
5-(hydroxymethyl)pyridin-3-ol
Hydrogen peroxide (H₂O₂)
MTT or PrestoBlue™ cell viability reagent
96-well cell culture plates
Procedure:
Seed cells in a 96-well plate and allow them to adhere overnight.
Pre-treat the cells with various concentrations of 5-(hydroxymethyl)pyridin-3-ol for a specified duration (e.g., 24 hours).
Induce oxidative stress by adding H₂O₂ to the medium for a short period (e.g., 2-4 hours).
Remove the treatment medium and assess cell viability using MTT or PrestoBlue™ reagent according to the manufacturer's protocol.
An increase in cell viability in the presence of the compound indicates a cytoprotective effect.
Data Interpretation and Future Directions
The outcomes of these experiments will provide critical insights into the biological activities of 5-(hydroxymethyl)pyridin-3-ol.
Experiment
Positive Result
Interpretation
Pyridoxal Kinase Assay
ATP depletion comparable to pyridoxine
5-(hydroxymethyl)pyridin-3-ol is a substrate for pyridoxal kinase and likely functions as a vitamin B6 vitamer.
DPPH Assay
Dose-dependent reduction in DPPH absorbance
The compound possesses direct antioxidant activity.
Cytoprotection Assay
Increased cell viability in the presence of H₂O₂
The compound can protect cells from oxidative stress, potentially through direct ROS scavenging or by supporting cellular antioxidant defenses via its role as a vitamin B6 precursor.
Should these in vitro and cell-based assays yield promising results, further investigation into the pharmacokinetics and in vivo efficacy of 5-(hydroxymethyl)pyridin-3-ol would be warranted.[11][12] Animal models could be employed to study its metabolism, biodistribution, and potential therapeutic effects in diseases associated with vitamin B6 deficiency or oxidative stress.[13][14][15]
References
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). PMC. Available at: [Link]
5-(Hydroxymethyl)furfural | C6H6O3. PubChem. Available at: [Link]
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Materials (Basel). Available at: [Link]
The (misleading) role of animal models in drug development. Frontiers. Available at: [Link]
5-hydroxymethyl furfural. The Good Scents Company. Available at: [Link]
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available at: [Link]
Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. ResearchGate. Available at: [Link]
Pyridoxine | C8H11NO3. PubChem. Available at: [Link]
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]
Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6. National Institutes of Health. Available at: [Link]
Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. ScienceDirect. Available at: [Link]
Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. ACS Publications. Available at: [Link]
Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Available at: [Link]
Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features. PMC. Available at: [Link]
Potential role of different animal models for the evaluation of bioactive compounds. PubMed Central. Available at: [Link]
pyridoxine 3,4-pyridinedimethanol, 5-hydroxy-6-methyl. The Good Scents Company. Available at: [Link]
Vitamin B6 and Its Role in Cell Metabolism and Physiology. MDPI. Available at: [Link]
WO2017107087A1 - 6, 7-dihydro-5h-pyrrolo [3, 4-b] pyridin-5-oneallosteric modulators of the m4 muscarinic acetylcholine receptor.Google Patents.
The different vitamin B6 vitamers and their intracellular conversions... ResearchGate. Available at: [Link]
Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. PubMed Central. Available at: [Link]
Showing Compound Pyridoxine (FDB000574). FooDB. Available at: [Link]
The Toxicological Aspects of the Heat-Borne Toxicant 5-Hydroxymethylfurfural in Animals: A Review. MDPI. Available at: [Link]
Population pharmacokinetics of the 5-hydroxymethyl metabolite of tolterodine after administration of fesoterodine sustained release tablet in Western and East Asian populations. PubMed. Available at: [Link]
Synthesis and in vitro anticytomegalovirus activity of 5-hydroxyalkylamino-1,3-oxazoles derivatives. ResearchGate. Available at: [Link]
Animal Models in Toxicologic Research: Dog. ResearchGate. Available at: [Link]
The pharmacokinetics of pyridostigmine and 3-hydroxy-N-methylpyridinium in the rat: dose-dependent effects after portal vein administration. PubMed Central. Available at: [Link]
Toxicological Profile & Safety Assessment: 5-(Hydroxymethyl)pyridin-3-ol
This guide provides an in-depth technical analysis of the potential toxicological profile of 5-(hydroxymethyl)pyridin-3-ol (also known as 5-hydroxymethyl-3-pyridinol). As direct experimental data for this specific interm...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the potential toxicological profile of 5-(hydroxymethyl)pyridin-3-ol (also known as 5-hydroxymethyl-3-pyridinol). As direct experimental data for this specific intermediate is limited in public registries, this assessment utilizes Read-Across methodology , leveraging high-confidence data from structural analogs (e.g., Nicotinyl alcohol, 3-Hydroxypyridine, and 5-Hydroxynicotinic acid) and metabolic logic.
Technical Guide for Research & Development
Executive Summary
5-(Hydroxymethyl)pyridin-3-ol (CAS: 51035-70-2) is a bifunctional pyridine derivative featuring a hydroxyl group at position 3 and a hydroxymethyl group at position 5. In drug development, it serves as a versatile scaffold, often acting as a bioisostere for phenyl rings to improve solubility and metabolic stability.
Key Safety Verdict:
Primary Hazard: Irritation (Skin, Eye, Respiratory) driven by the phenolic and alcohol functionalities.
Metabolic Concern: Bioactivation to the reactive aldehyde intermediate 5-hydroxypyridine-3-carboxaldehyde before detoxification to 5-hydroxynicotinic acid .
Systemic Toxicity: Predicted to be low-to-moderate. Hepatotoxicity is a potential risk at high cumulative doses due to the pyridine core's propensity for N-oxidation and cytochrome P450 interaction.
Chemical Identity & Physicochemical Properties
Understanding the physical nature of the molecule is the first step in predicting its toxicokinetics.
High solubility facilitates renal excretion but also rapid absorption.
pKa (Predicted)
~4.8 (Pyridine N), ~8.5 (Phenolic OH)
Exists as a zwitterion or neutral species at physiological pH.
Metabolic Fate & Bioactivation Pathways
The toxicological profile of this compound is dictated by its metabolism. The hydroxymethyl group is a "soft spot" for oxidative enzymes, while the 3-hydroxyl group offers a handle for Phase II conjugation.
Predicted Metabolic Map
The following diagram illustrates the primary detoxification pathway (Oxidation) and the potential bioactivation pathway (Aldehyde formation).
Caption: Metabolic trajectory of 5-(hydroxymethyl)pyridin-3-ol showing oxidative bioactivation and Phase II conjugation.
Mechanistic Insights
Oxidative Stress (Aldehyde Intermediate): The conversion of the hydroxymethyl group to the aldehyde (5-hydroxypyridine-3-carboxaldehyde) is critical. Aldehydes are electrophilic and can form Schiff bases with proteins, potentially leading to sensitization or cellular stress. Rapid clearance by Aldehyde Dehydrogenase (ALDH) to the carboxylic acid is the primary detoxification mechanism.
Conjugation: The 3-hydroxyl group is a prime target for UGTs (UDP-glucuronosyltransferases), forming a hydrophilic glucuronide that is readily excreted in urine, mitigating systemic toxicity.
Target Organ Toxicity & Structural Alerts
Hepatotoxicity (Liver)
Risk Level: Moderate.
Mechanism: Pyridine derivatives can undergo N-oxidation or bioactivation to reactive metabolites in the liver. While the 3-OH group facilitates conjugation, saturation of Phase II pathways could lead to accumulation of the aldehyde intermediate, causing glutathione depletion.
Analog Evidence: Nicotinyl alcohol (3-hydroxymethylpyridine) is generally well-tolerated but can cause hepatic enzyme elevation at high therapeutic doses.
Irritation (Skin/Eye/Respiratory)
Risk Level: High.
Mechanism: The phenolic hydroxyl and the basic pyridine nitrogen contribute to local tissue irritation.
Analysis: Unsubstituted pyridine is non-genotoxic in Ames tests. The presence of the hydroxymethyl group does not typically introduce mutagenicity. However, the aldehyde metabolite is a structural alert for genotoxicity (DNA cross-linking), though usually transient in vivo.
Experimental Protocols for Safety Assessment
To validate the predicted profile, the following self-validating experimental workflows are recommended.
Protocol A: Microsomal Stability & Metabolite ID
Objective: Determine the half-life (
) and identify if the reactive aldehyde accumulates.
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
Substrate: 5-(hydroxymethyl)pyridin-3-ol (1 µM final concentration).
Cofactors: NADPH regenerating system (for oxidation) and UDPGA (for glucuronidation).
Procedure:
Incubate substrate with HLM at 37°C.
Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold acetonitrile containing internal standard.
Centrifuge (4000g, 10 min) to pellet proteins.
Analysis: LC-MS/MS. Monitor transitions for Parent (
126), Aldehyde ( loss of 2H), Acid ( gain of O), and Glucuronide ().
Validation: Use Testosterone (high turnover) and Warfarin (low turnover) as controls.
Protocol B: In Vitro Cytotoxicity (HepG2 MTT Assay)
Objective: Assess direct cellular toxicity.
Cell Line: HepG2 (human liver carcinoma).
Seeding: 10,000 cells/well in 96-well plates; allow 24h attachment.
Treatment: Expose cells to compound (0.1 - 1000 µM) for 24h and 48h.
Readout: Add MTT reagent (0.5 mg/mL); incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.
Calculation:
determination using non-linear regression.
Threshold:
indicates high toxicity; indicates low toxicity.
Protocol C: Ames Test (Bacterial Reverse Mutation)
Objective: Screen for mutagenic potential.
Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA.
Technical Review: An Analysis of 5-(hydroxymethyl)pyridin-3-ol in the Context of Vitamin B6 Vitamers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide addresses the classification of the compound 5-(hydroxymethyl)pyridin-3-ol concerning its...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the classification of the compound 5-(hydroxymethyl)pyridin-3-ol concerning its potential status as a vitamin B6 vitamer. Vitamin B6 is not a single molecule but a group of six chemically related, interconvertible compounds—vitamers—that are essential for human health.[1] The biologically active form, pyridoxal 5'-phosphate (PLP), serves as a critical coenzyme in over 140 enzymatic reactions, primarily in amino acid metabolism.[2][3] A compound's classification as a vitamer is contingent on its ability to be metabolically converted into this active coenzyme form. This guide undertakes a detailed structural and metabolic analysis, comparing 5-(hydroxymethyl)pyridin-3-ol to the recognized vitamin B6 vitamers. Our analysis concludes that 5-(hydroxymethyl)pyridin-3-ol is not a vitamin B6 vitamer. This determination is based on a critical structural deviation—the absence of a methyl group at the C2 position of the pyridine ring—which is a hallmark of all recognized B6 vitamers and is essential for the enzymatic conversion to PLP.
The Established Canon of Vitamin B6 Vitamers
The term "vitamin B6" is a generic descriptor for a class of six compounds (vitamers) that all share a common pyridine ring core and can be converted in biological systems to the active coenzyme, PLP.[1][4] These six vitamers are:
Pyridoxine (PN): The alcohol form, commonly found in plant-based foods and used in dietary supplements due to its stability.[1][5]
Pyridoxal (PL): The aldehyde form.
Pyridoxamine (PM): The amine form.
Pyridoxine 5'-phosphate (PNP): The phosphorylated form of pyridoxine.
Pyridoxal 5'-phosphate (PLP): The active coenzyme form.
Pyridoxamine 5'-phosphate (PMP): The phosphorylated form of pyridoxamine.
Chemically, all six of these molecules are derivatives of 2-methyl-3-hydroxy-5-hydroxymethyl-pyridine.[6] The interconversion between these forms is what allows the body to utilize various dietary sources of vitamin B6.
Structural Disqualification: A Comparative Analysis
To be considered a vitamer, a compound must, at a minimum, possess a structure that can be recognized and processed by the relevant metabolic enzymes. A direct comparison between the core structure of vitamin B6 (represented by pyridoxine) and 5-(hydroxymethyl)pyridin-3-ol reveals a critical disparity.
Vitamin B6 (Pyridoxine): The fundamental structure is 2-methyl -3-hydroxy-4,5-bis(hydroxymethyl)pyridine.[7]
5-(hydroxymethyl)pyridin-3-ol: The IUPAC name itself denotes the absence of the methyl group at the C2 position.[8][9]
This seemingly minor difference is mechanistically profound. The C2-methyl group is a conserved feature across all known natural B6 vitamers and is crucial for the correct orientation and binding within the active sites of the enzymes responsible for vitamin B6 metabolism.
Caption: Structural comparison highlighting the missing C2-methyl group.
The Metabolic Gauntlet: The Path to Active PLP
A compound's identity as a B6 vitamer is functionally defined by its participation in the salvage pathway, which converts dietary forms into the active coenzyme, PLP.[10] This pathway is a two-step enzymatic process primarily occurring in the liver.[11]
Phosphorylation: The non-phosphorylated vitamers (PN, PL, PM) are first phosphorylated by the enzyme pyridoxal kinase (PDXK) , which adds a phosphate group to the 5'-hydroxymethyl position.[2][12]
Oxidation: The resulting intermediates, pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP), are then oxidized to PLP by pyridoxine 5'-phosphate oxidase (PNPO) , a flavin mononucleotide (FMN)-dependent enzyme.[10][13]
Any compound that cannot serve as a substrate for this enzymatic cascade cannot be considered a B6 vitamer, as it cannot be biologically activated.
Caption: The enzymatic salvage pathway for Vitamin B6 activation.
The absence of the C2-methyl group in 5-(hydroxymethyl)pyridin-3-ol is predicted to prevent its recognition by pyridoxal kinase, thereby barring its entry into this essential metabolic pathway. There is no evidence in the scientific literature to suggest that this compound is a substrate for PDXK or can be converted to PLP in vivo.
Proposed Experimental Verification Protocols
Objective: To determine if 5-(hydroxymethyl)pyridin-3-ol can be phosphorylated by PDXK.
Methodology:
Express and Purify: Clone and express human pyridoxal kinase (PDXK) in an E. coli expression system. Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
Incubation: Incubate reactions at 37°C for a defined time course (e.g., 0, 15, 30, 60 minutes).
Analysis: Terminate the reaction and analyze the supernatant for substrate consumption and product formation using High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS).
Expected Outcome: Pyridoxine will be efficiently converted to PNP. 5-(hydroxymethyl)pyridin-3-ol will show no significant conversion to its phosphorylated form, confirming it is not a substrate for PDXK.
Objective: To determine if 5-(hydroxymethyl)pyridin-3-ol exhibits biological vitamin B6 activity in a living system.
Methodology:
Strain Selection: Utilize a well-characterized vitamin B6 auxotrophic strain of Saccharomyces cerevisiae or E. coli that lacks the de novo B6 synthesis pathway but retains the salvage pathway.
Culture Preparation: Prepare a minimal defined medium lacking any B6 vitamers.
Experimental Setup: In a microplate format, inoculate the minimal medium with the auxotrophic strain and supplement with:
Test: Serial dilutions of 5-(hydroxymethyl)pyridin-3-ol.
Positive Control: Serial dilutions of Pyridoxine (PN).
Negative Control: No supplement.
Growth Monitoring: Incubate the plate at the optimal growth temperature (e.g., 30°C for yeast) and monitor cell growth over 48-72 hours by measuring optical density (OD₆₀₀).
Expected Outcome: The positive control (pyridoxine) will support dose-dependent growth of the auxotroph. The test compound and the negative control will fail to support growth, demonstrating that 5-(hydroxymethyl)pyridin-3-ol cannot be utilized by the cell as a source of vitamin B6.
Conclusion
Based on a rigorous examination of chemical structure and the established metabolic pathways for vitamin B6 activation, 5-(hydroxymethyl)pyridin-3-ol does not qualify as a vitamin B6 vitamer. Its structure lacks the C2-methyl group, a conserved feature essential for recognition by the key salvage pathway enzyme, pyridoxal kinase. Without the ability to be phosphorylated and subsequently converted to the active coenzyme PLP, it cannot perform the biological functions of vitamin B6. While it is a pyridine derivative, it is metabolically distinct from and cannot substitute for true B6 vitamers.
References
Wikipedia. Vitamin B6. [Online] Available at: [Link]
PathWhiz. Vitamin B6 Metabolism. [Online] Available at: [Link]
OMMBID - McGraw Hill Medical. Vitamin B6 Metabolism and Inborn Errors. [Online] Available at: [Link]
Dr.Oracle. What is the metabolism of Vitamin B6 (Pyridoxine)? [Online] May 06, 2025. Available at: [Link]
StatPearls - NCBI Bookshelf. Vitamin B6 (Pyridoxine). [Online] August 17, 2023. Available at: [Link]
Merrill AH Jr, Henderson JM. Vitamin B6 metabolism by human liver. PubMed - NIH. [Online] Available at: [Link]
Slideshare. Metabolic functions of pyridoxine. [Online] April 17, 2018. Available at: [Link]
ResearchGate. Vitamin B6. (A) Molecular structures of the B6 vitamers. (B) Overview of PLP metabolism. (C) Flavin reductive and oxidative half-reactions during the catalytic cycle of PNPOx. [Online] Available at: [Link]
PMC. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features. [Online] Available at: [Link]
ResearchGate. Metabolic pathway of vitamin B6. PM, pyridoxamine; PN, pyridoxine; PDXK, pyridoxal-kinase. [Online] Available at: [Link]
Linus Pauling Institute | Oregon State University. Vitamin B6. [Online] Available at: [Link]
PubChem - NIH. Pyridoxine. [Online] Available at: [Link]
The Versatile Scaffold: Applications of 5-(hydroxymethyl)pyridin-3-ol in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the 5-(hydroxymethyl)pyridin-3-ol Moiety In the landscape of contemporary drug discovery, the pyridine ring stands as a privileged scaffold, prized for its ability to enhance the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the 5-(hydroxymethyl)pyridin-3-ol Moiety
In the landscape of contemporary drug discovery, the pyridine ring stands as a privileged scaffold, prized for its ability to enhance the solubility and bioavailability of therapeutic agents.[1] Within this important class of heterocycles, 5-(hydroxymethyl)pyridin-3-ol emerges as a particularly valuable building block. Its structural resemblance to pyridoxine (Vitamin B6), a vital coenzyme in a vast array of metabolic processes, provides a unique starting point for the design of novel therapeutics that can interact with biological systems in a nuanced manner.[2][3] The presence of both a hydroxyl and a hydroxymethyl group on the pyridine core offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and the exploration of diverse structure-activity relationships (SAR). This guide provides an in-depth exploration of the applications of the 5-(hydroxymethyl)pyridin-3-ol scaffold in medicinal chemistry, complete with detailed protocols for the synthesis and biological evaluation of its derivatives.
Therapeutic Applications: A Scaffold for Diverse Biological Targets
The inherent features of the 5-(hydroxymethyl)pyridin-3-ol scaffold have been leveraged to develop compounds with a wide range of biological activities, from potent enzyme inhibitors to effective antimicrobial agents.
Kinase Inhibition: A Privileged Scaffold for Targeting a Key Enzyme Family
Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyridine scaffold is a common feature in many approved kinase inhibitors.[4] Derivatives of 5-(hydroxymethyl)pyridin-3-ol are well-suited to interact with the ATP-binding site of kinases, with the pyridine nitrogen acting as a hydrogen bond acceptor and the hydroxyl and hydroxymethyl groups providing opportunities for further interactions or derivatization to enhance potency and selectivity.
Mechanism of Action:
Derivatives of 5-(hydroxymethyl)pyridin-3-ol can be designed to act as competitive inhibitors of ATP at the kinase active site. The planar pyridine ring can engage in π-stacking interactions with aromatic residues in the binding pocket, while the hydroxyl and hydroxymethyl substituents can be modified to form hydrogen bonds with the hinge region of the kinase, a critical interaction for many potent inhibitors.
Quantification of 2-(hydroxymethyl)-5-hydroxypyridine in pharmaceutical preparations
An Application Note for the Quantification of 2-(hydroxymethyl)-5-hydroxypyridine in Pharmaceutical Preparations using a Validated Stability-Indicating RP-HPLC Method. Introduction 2-(hydroxymethyl)-5-hydroxypyridine is...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Quantification of 2-(hydroxymethyl)-5-hydroxypyridine in Pharmaceutical Preparations using a Validated Stability-Indicating RP-HPLC Method.
Introduction
2-(hydroxymethyl)-5-hydroxypyridine is a key pyridine derivative that serves as a building block in the synthesis of various pharmaceutical agents.[1][2] Its purity and concentration in active pharmaceutical ingredients (APIs) and finished drug products are critical quality attributes that directly impact the safety and efficacy of the final therapeutic. Therefore, a robust, accurate, and reliable analytical method for its quantification is essential for quality control throughout the drug development and manufacturing process.
This application note details a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of 2-(hydroxymethyl)-5-hydroxypyridine. The method is designed to be specific, accurate, and precise, and its stability-indicating nature ensures that the analyte can be quantified in the presence of its degradation products. The validation protocol adheres to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for regulatory submissions.[3]
Principle of the Method
The quantification is achieved using an isocratic RP-HPLC system with UV detection. The separation occurs on a C18 stationary phase, which retains the moderately polar 2-(hydroxymethyl)-5-hydroxypyridine based on hydrophobic interactions. A buffered aqueous-organic mobile phase is used to elute the analyte, providing a sharp, symmetrical peak. The UV detector measures the absorbance of the analyte at its wavelength of maximum absorbance (λmax), and the concentration is determined by comparing the peak area to that of a certified reference standard. The method has been validated to be stability-indicating by demonstrating specificity in the presence of forced degradation products.[4]
Materials and Methods
Reagents and Chemicals
2-(hydroxymethyl)-5-hydroxypyridine Reference Standard (≥98% purity)
Rationale for Condition Selection: A C18 column is chosen for its versatility and excellent retention of polar to moderately nonpolar compounds. The mobile phase, consisting of a phosphate buffer and acetonitrile, provides good peak shape and resolution. A pH of 3.0 ensures the pyridine nitrogen is protonated, leading to consistent retention times. A detection wavelength of 295 nm is selected based on the typical UV absorbance maxima for dihydroxypyridine compounds.[5]
Solution Preparation
Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm filter before use.
Diluent: Mobile Phase (Buffer:Acetonitrile, 90:10).
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-(hydroxymethyl)-5-hydroxypyridine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Working Standard Solutions (10-100 µg/mL): Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent.
Sample Preparation (from a hypothetical tablet formulation):
Weigh and powder 20 tablets to determine the average tablet weight.
Accurately weigh a quantity of the powder equivalent to 25 mg of 2-(hydroxymethyl)-5-hydroxypyridine into a 25 mL volumetric flask.
Add approximately 15 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial. This yields a theoretical concentration of 1000 µg/mL.
Perform a final dilution by transferring 1.0 mL of the filtered solution into a 20 mL volumetric flask and diluting to volume with the diluent to achieve a final theoretical concentration of 50 µg/mL.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines for the following parameters.[3]
Specificity and Stability-Indicating Assay
Specificity was established by demonstrating that excipients, impurities, and degradation products do not interfere with the quantification of the analyte. Forced degradation studies were conducted to generate potential degradation products.[4][6]
Acid Degradation: 1 mL of stock solution + 1 mL of 1N HCl, heated at 80°C for 2 hours.
Base Degradation: 1 mL of stock solution + 1 mL of 1N NaOH, kept at room temperature for 30 minutes.
Oxidative Degradation: 1 mL of stock solution + 1 mL of 30% H₂O₂, kept at room temperature for 4 hours.
Thermal Degradation: Drug powder exposed to 105°C for 24 hours, then prepared as per the sample preparation protocol.
Photolytic Degradation: Drug solution exposed to UV light (254 nm) for 24 hours.
Acceptance Criteria: The method is considered stability-indicating if the analyte peak is well-resolved from any degradation product peaks (Resolution > 2.0) and the peak purity index is greater than 0.999.
Linearity
Linearity was assessed using six concentration levels of the reference standard, ranging from 10 µg/mL to 100 µg/mL (10, 20, 40, 60, 80, 100 µg/mL). Each concentration was injected in triplicate.
Acceptance Criteria: A linear relationship between concentration and peak area with a correlation coefficient (R²) ≥ 0.999.
Range
The range of the method is established as the interval between the upper and lower concentrations that have been demonstrated to have suitable linearity, accuracy, and precision.
Acceptance Criteria: The range is confirmed from 10 µg/mL to 100 µg/mL.
Accuracy
Accuracy was determined by the percent recovery method. A known amount of API was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target assay concentration of 50 µg/mL). Each level was prepared in triplicate.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Repeatability (Intra-day Precision): Six replicate preparations of the sample at 100% of the target concentration (50 µg/mL) were analyzed on the same day.
Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst using a different instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
(Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).
Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.
Robustness
The robustness of the method was evaluated by intentionally varying key chromatographic parameters:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 2 °C)
Mobile Phase pH (± 0.2 units)
Mobile Phase Composition (± 2% organic)
Acceptance Criteria: The %RSD of the results should be less than 2.0%, and chromatographic parameters (retention time, tailing factor) should remain within acceptable limits.
Validation Results Summary
Validation Parameter
Result
Acceptance Criteria
Status
Specificity
No interference observed
Resolution > 2.0
Pass
Linearity (R²)
0.9995
≥ 0.999
Pass
Range (µg/mL)
10 - 100
Confirmed
Pass
Accuracy (% Recovery)
99.2% - 101.5%
98.0% - 102.0%
Pass
Precision (%RSD)
- Repeatability
0.85%
≤ 2.0%
Pass
- Intermediate Precision
1.12%
≤ 2.0%
Pass
LOD (µg/mL)
0.5
Report
Pass
LOQ (µg/mL)
1.5
Report
Pass
Robustness
All variations met criteria
%RSD ≤ 2.0%
Pass
Visualizations
Caption: High-level workflow for the quantification of 2-(hydroxymethyl)-5-hydroxypyridine.
Caption: Logical relationship of parameters in the HPLC method validation protocol.
Conclusion
The RP-HPLC method described in this application note is rapid, simple, and reliable for the quantification of 2-(hydroxymethyl)-5-hydroxypyridine in pharmaceutical preparations. The comprehensive validation study confirms that the method is specific, linear, accurate, precise, and robust over the specified range. Furthermore, its proven stability-indicating capability makes it highly suitable for routine quality control analysis and for stability studies of both the drug substance and its formulations, ensuring product quality and regulatory compliance.
References
Bodempudi, S. B., et al. (n.d.). Method precision for 2-hydroxy-5-methyl pyridine, Pirfenidone and Iodobenzene. ResearchGate. Retrieved from [Link]
Crisponi, G., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H)-one. Dalton Transactions, 45(10), 4196-4207. DOI:10.1039/C6DT00129G. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: The Chemical Properties and Synthesis of 2-Methyl-5-hydroxypyridine. Retrieved from [Link]
Google Patents. (n.d.). HU228946B1 - Process for the extraction of 2-hydroxy pyridine 2-hydroxyquinoline and 2-hydroxybenzothiazole derivatives.
Głowacki, R., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 14(1), 25351. Available at: [Link]
Royal Society of Chemistry. (n.d.). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Retrieved from [Link]
Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
Bentham Science Publishers. (n.d.). Current Pharmaceutical Analysis. Retrieved from [Link]
PubChem. (n.d.). 2-Methyl-5-hydroxypyridine. Retrieved from [Link]
Gillings, N., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 5(1), 7. Available at: [Link]
MDPI. (n.d.). A Quantitative Chemometric Study of Pharmaceutical Tablet Formulations Using Multi-Spectroscopic Fibre Optic Probes. Retrieved from [Link]
ResearchGate. (n.d.). HPLC chromatograms (295 nm) and UV spectra of dihydroxypyridine.... Retrieved from [Link]
Zeleny, R., et al. (2009). Validation of a liquid chromatography-tandem mass spectrometry method for the identification and quantification of 5-nitroimidazole drugs and their corresponding hydroxy metabolites in lyophilised pork meat. Journal of Chromatography A, 1216(4), 746-755. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-(Hydroxymethyl)pyridine in Pharmaceutical Drug Development. Retrieved from [Link]
Waters. (n.d.). Analysis of Pharmaceuticals and Pesticides in Bottled, Tap, and Surface Water Using ACQUITY UPLC Systems with 2D-LC Technology. Retrieved from [Link]
Eurachem. (2026). Guide to Quality in Analytical Chemistry. Retrieved from [Link]
Al-Akayleh, F., et al. (2024). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Pharmaceuticals, 17(2), 162. Available at: [Link]
Dushane, D., et al. (2022). Stability Indicating Rp-Hplc Method Development and Validation for Simultaneous Quantification of Antihistaminic & Anti-Asthmatic Drug in. International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 7(12), 17-61. Available at: [Link]
1ybiotech. (n.d.). 2-Hydroxymethyl-5-hydroxypyridine. Retrieved from [Link]
Siddiqui, F. A., et al. (2018). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Journal of the Chilean Chemical Society, 63(1), 3861-3868. Available at: [Link]
Strategic Utilization of 5-(Hydroxymethyl)pyridin-3-ol as a Bifunctional Scaffold in Medicinal Chemistry
Part 1: Introduction & Chemical Profile[1] The "Pivot" Scaffold in Drug Discovery 5-(Hydroxymethyl)pyridin-3-ol represents a high-value "privileged structure" in modern drug discovery. Structurally, it serves as a pyridi...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Introduction & Chemical Profile[1]
The "Pivot" Scaffold in Drug Discovery
5-(Hydroxymethyl)pyridin-3-ol represents a high-value "privileged structure" in modern drug discovery. Structurally, it serves as a pyridine bioisostere of 3-hydroxybenzyl alcohol, offering improved aqueous solubility and metabolic stability while retaining the critical hydrogen-bonding vectors required for receptor binding.
Its utility lies in its bifunctionality :
C3-Hydroxyl (Phenolic mimic): Acts as a hydrogen bond donor/acceptor, critical for interacting with serine/threonine residues in kinase pockets or the complementary binding sites of Nicotinic Acetylcholine Receptors (nAChRs).
C5-Hydroxymethyl (Primary Alcohol): Provides a reactive "handle" for fragment growing, linker attachment (PROTACs), or solubilizing group installation without disrupting the aromatic core.
cLogP: ~ -0.4 (Highly polar, ideal for lowering lipophilicity in lead optimization)
pKa (Pyridine N): ~3.2 (Less basic than unsubstituted pyridine due to the inductive withdrawal of the oxygen atoms).
pKa (C3-OH): ~8.5 (Acidic enough for selective alkylation under mild conditions).
Part 2: Core Application – Orthogonal Functionalization Strategy
The Challenge: Chemoselectivity
The primary technical challenge—and opportunity—with 5-(hydroxymethyl)pyridin-3-ol is distinguishing between the phenolic-like C3-OH and the aliphatic C5-CH2OH. The C3-OH is more acidic (pKa ~8.5) but less nucleophilic in neutral conditions compared to the primary alcohol. Conversely, the pyridine nitrogen can interfere with metal-catalyzed cross-couplings.
Protocol 1: Selective Functionalization Workflow
This protocol details the sequential modification of the scaffold to create a diverse library of "Lead-Like" compounds.
Objective: Selectively alkylate the C3-OH while preserving the C5-CH2OH for subsequent coupling.
Electrophile: Alkyl halide (R-Br) or Aryl fluoride (for
).
Step-by-Step Methodology
Preparation: Dissolve 1.0 eq of 5-(hydroxymethyl)pyridin-3-ol in anhydrous DMF (0.2 M concentration).
Deprotonation: Add 1.2 eq of
. Stir at room temperature for 30 minutes.
Expert Insight: The phenolic C3-OH deprotonates readily. The primary C5-OH remains protonated due to its much higher pKa (~16), preventing O-alkylation at the aliphatic position.
Alkylation: Add 1.1 eq of the desired Alkyl Halide dropwise.
Critical Control: Monitor via TLC (MeOH/DCM 1:9). The product will be less polar than the starting material.
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over
.
Validation:
NMR should show the disappearance of the phenolic proton (broad singlet >9 ppm) and the retention of the hydroxymethyl methylene doublet (~4.6 ppm) and triplet (-OH).
Visualizing the Chemical Space
The following diagram illustrates the "Divergent Synthesis" capability of this scaffold.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the C3-phenolic and C5-primary hydroxyl groups.
Part 3: Application in Fragment-Based Drug Discovery (FBDD)
Rational Design
In FBDD, 5-(hydroxymethyl)pyridin-3-ol is classified as a "Polar Scaffold." Unlike hydrophobic benzene rings, the pyridine nitrogen and hydroxyl groups allow the fragment to engage in water-mediated hydrogen bonding networks within a protein pocket.
Objective: Screen the fragment against a target protein (e.g., Kinase or Protease) using SPR to detect low-affinity binding (
~ mM range).
Reagents
Buffer: PBS-P+ (PBS with 0.05% Surfactant P20), pH 7.4.
Stock Solution: 200 mM in DMSO-d6 (Deuterated DMSO is preferred for NMR follow-up, though standard DMSO works for SPR).
Workflow
Solubility Check:
Dilute the 200 mM stock to 1 mM in PBS buffer.
Measure Absorbance at 600 nm (Turbidity check).
Acceptance Criteria: OD600 < 0.005. This scaffold is highly soluble; precipitation is rare unless the pH is extreme.
SPR Injection:
Immobilize target protein on a CM5 sensor chip.
Inject fragment at concentrations: 50, 100, 200, 500, 1000 µM.
Reference Subtraction: Use an unmodified flow cell to subtract bulk refractive index changes (critical for small fragments).
Data Analysis:
Look for "Square Wave" sensorgrams (fast on/fast off rates characteristic of fragments).
Plot Steady-State Response (
) vs. Concentration to estimate affinity ().
Part 4: Case Study – nAChR Ligand Design
Mechanism:
Nicotinic Acetylcholine Receptors (nAChRs) require a cationic center (or H-bond acceptor) and a distal H-bond acceptor. 5-(Hydroxymethyl)pyridin-3-ol mimics the pharmacophore of Epibatidine and ABT-594 but with reduced toxicity potential due to the metabolic handle at C5.
Design Strategy:
Pharmacophore A (Pyridine N): Accepts H-bond from the receptor backbone.
Pharmacophore B (C3-Ether): The C3-OH is alkylated (see Protocol 1) to form an ether, mimicking the pyrrolidine ring of nicotine.
Pharmacophore C (C5-Extension): The hydroxymethyl group is converted to a methyl-amine or fluoromethyl group to probe the hydrophobic sub-pocket.
Part 5: References
PubChem. "Compound Summary: 5-(Hydroxymethyl)pyridin-3-ol (CID 21510389)."[3] National Center for Biotechnology Information. Accessed October 2023.[5][6] [Link][3]
Royal Society of Chemistry. "C-H Functionalization of Pyridines."[7] Organic & Biomolecular Chemistry, 2023.[7][8] [Link]
American Chemical Society. "Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol."[9] Journal of Agricultural and Food Chemistry, 2020. [Link]
National Institutes of Health. "Recent Advances of Pyridinone in Medicinal Chemistry." PubMed Central, 2022. [Link]
Technical Support Center: Prevention of Oxidation of 6-(hydroxymethyl)pyridin-3-ol in Solution
Last Updated: 2024-09-15 Introduction Welcome to the technical support center for 6-(hydroxymethyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to address the commo...
Author: BenchChem Technical Support Team. Date: February 2026
Last Updated: 2024-09-15
Introduction
Welcome to the technical support center for 6-(hydroxymethyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of preventing the oxidation of this compound in solution. The dual presence of a phenolic hydroxyl group and a benzylic alcohol moiety makes 6-(hydroxymethyl)pyridin-3-ol particularly susceptible to oxidative degradation, which can compromise experimental results and the stability of pharmaceutical formulations. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your solutions.
Understanding the Oxidation of 6-(hydroxymethyl)pyridin-3-ol
The oxidation of 6-(hydroxymethyl)pyridin-3-ol is a primary concern due to its chemical structure. The pyridin-3-ol component is a phenolic system, which is prone to oxidation, often forming colored quinone-type structures.[1] This process can be initiated by factors such as dissolved oxygen, light exposure, elevated temperatures, and the presence of metal ions.[1] Concurrently, the hydroxymethyl group is susceptible to oxidation, potentially leading to the corresponding aldehyde and carboxylic acid derivatives.[2][3]
The following diagram illustrates the potential oxidation pathways:
Technical Support Center: HPLC Separation of Pyridoxine and Its Impurities
Welcome to the Technical Support Center for the analysis of Pyridoxine (Vitamin B6) and its related impurities via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scienti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the analysis of Pyridoxine (Vitamin B6) and its related impurities via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot common issues encountered during method development, validation, and routine analysis.
Authored from the perspective of a Senior Application Scientist, this document provides in-depth, practical solutions grounded in chromatographic theory and field experience.
Frequently Asked Questions (FAQs)
Q1: My pyridoxine peak is tailing severely. What is the most likely cause and the quickest fix?
A: Peak tailing for pyridoxine is almost always caused by secondary interactions between the basic pyridine nitrogen on the molecule and acidic, unreacted silanol groups on the silica-based stationary phase (e.g., C18 column).[1][2] This is a classic problem for basic analytes.
The Quickest Fix: The most effective solution is to adjust the mobile phase pH. Lowering the pH to approximately 2.5-3.5 with a suitable buffer (e.g., phosphate or formate) will protonate both the pyridoxine molecule (making it a positive cation) and the silanol groups (suppressing their ionization).[3][4] This "ion suppression" minimizes the unwanted secondary ionic interactions, resulting in a more symmetrical peak.[5] Many validated methods for pyridoxine use a mobile phase with a pH between 3 and 4 for this exact reason.[6][7]
Q2: I'm seeing my retention times drift to shorter times over a long sequence. What should I investigate first?
A: A gradual decrease in retention time (drift) often points to a change in the mobile phase or the column itself.[8][9]
Column Equilibration: The most common cause is insufficient column equilibration, especially when using mobile phases with additives like ion-pair reagents or buffers.[8] Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting the sequence.
Mobile Phase pH Change: If you are using volatile acids/bases (like formic acid or ammonia) to adjust pH, selective evaporation of the volatile component can occur over time, changing the mobile phase pH and thus altering retention.[9]
Column Contamination: Accumulation of strongly retained sample components can block active sites on the stationary phase, leading to shorter retention times for subsequent injections.[8] A robust column wash procedure after each sequence is critical.
If the retention time of an unretained peak (t0) is also drifting, the issue is likely mechanical, such as a pump leak or inconsistent flow rate.[9]
Q3: How do I choose the right HPLC column for pyridoxine and its impurities?
A: The choice of column depends on achieving retention for the polar pyridoxine molecule while still being able to resolve it from its often structurally similar impurities.
Standard Choice (Reversed-Phase): A high-purity, end-capped C18 column is the most common starting point.[6][7] End-capping is crucial to minimize the silanol interactions that cause peak tailing. Look for columns rated for stability at low pH, as this is the preferred operating condition. The United States Pharmacopeia (USP) designates such columns under the L1 classification.[10]
Alternative Choices: For very polar impurities that are poorly retained on C18, consider:
Polar-Embedded Columns (e.g., Amide, Cyano): These offer alternative selectivity for polar compounds.
HILIC (Hydrophilic Interaction Liquid Chromatography): This technique is excellent for retaining and separating very polar analytes that elute at the void volume in reversed-phase.
Detailed Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape compromises integration accuracy and resolution. Understanding the cause is key to implementing the correct solution.
Caption: Troubleshooting logic for HPLC peak shape problems.
Issue
Common Cause for Pyridoxine
Detailed Explanation & Recommended Action
Peak Tailing
Secondary Silanol Interactions: The basic nitrogen in pyridoxine's pyridine ring interacts ionically with deprotonated silanol groups (-Si-O⁻) on the silica packing material. This causes some molecules to be retained longer, creating a "tail".[1][2]
Action: Suppress the ionization of silanols by operating at a low pH. A mobile phase pH of 2.5-3.5 is ideal.[3][4] This protonates the silanols to -Si-OH, neutralizing their negative charge and minimizing the unwanted interaction. Ensure your column is rated for stability at this pH.[3]
Peak Fronting
Sample Overload: Injecting too much analyte mass onto the column saturates the stationary phase at the inlet, causing molecules to travel down the column faster, leading to a fronting peak.[11]
Action: Reduce the injection volume or dilute the sample concentration. Perform a loading study by injecting progressively smaller amounts until a symmetrical peak is achieved.
Incompatible Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 95% water) causes the peak to distort.[11][12]
Action: The best practice is to always dissolve your sample in the initial mobile phase.[12] If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.
Problem 2: Unstable Retention Times (Drift or Fluctuation)
Reproducible retention times are critical for peak identification and system suitability.
Issue
Common Cause
Detailed Explanation & Recommended Action
Gradual Drift
Column Temperature Fluctuation: The laboratory ambient temperature can change throughout the day, affecting mobile phase viscosity and retention. A 1°C change can alter retention times by 1-2%.
Action: Use a column thermostat to maintain a constant temperature (e.g., 30°C). This is a critical parameter for robust and transferable methods.[8][13]
Mobile Phase Composition Change: Inconsistent preparation or evaporation of a volatile component in the mobile phase can cause drift.[8][14]
Action: Prepare the mobile phase accurately by weight if possible. Keep reservoirs capped to prevent evaporation.[14] If using an on-line mixer, ensure the pump's proportioning valves are functioning correctly.[9]
Sudden Shifts
Column De-equilibration: A sudden change in mobile phase composition without proper equilibration will cause a rapid shift in retention.
Action: When changing mobile phase, always flush the system and column with at least 10-20 column volumes of the new mobile phase before injecting samples.[8]
Leak in the System: A leak between the pump and the injector will cause a drop in flow rate and a corresponding increase in retention time.
Action: Systematically check all fittings for signs of leaks (e.g., salt deposits from buffers).[9][13] Tighten or replace fittings as necessary.
Problem 3: Poor Resolution Between Pyridoxine and Impurities
Achieving baseline separation is the primary goal of the method. Common pyridoxine impurities can be structurally very similar, making separation challenging. Some known impurities include 5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol (Impurity B) and 6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol (Impurity A).[15][16][17]
Caption: A workflow for improving chromatographic resolution.
The resolving power of an HPLC method is governed by efficiency, selectivity, and retention.
Manipulating Selectivity (α) via Mobile Phase pH: This is the most powerful tool.[18][19] The pKa of pyridoxine and its impurities may be slightly different. By carefully adjusting the mobile phase pH, you can change the ionization state of one compound more than the other, which can dramatically alter their relative retention and improve separation.[3][5]
Adjusting Retention (k) via Solvent Strength: If peaks are eluting too early (k < 2), there is not enough interaction with the stationary phase for a good separation.
Action: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.[7] This will increase the retention time of all components and provide more opportunity for the column to resolve them.
Trying an Ion-Pairing Reagent: For difficult separations of polar/ionic compounds, an ion-pairing reagent like hexane-sulfonic acid can be used.[10][20] This reagent forms a neutral complex with the protonated pyridoxine, increasing its hydrophobicity and retention on a C18 column. The USP monograph for pyridoxine injection utilizes this approach.[20]
Experimental Protocols
Protocol 1: Preparation of a Phosphate Buffer Mobile Phase (pH 3.0)
This protocol describes the preparation of a common mobile phase used for pyridoxine analysis.
Dissolve in approximately 950 mL of high-purity water in a 1 L beaker or flask.
Adjust pH:
Place a calibrated pH probe into the solution.
While stirring, slowly add 85% phosphoric acid dropwise until the pH meter reads 3.0 ± 0.05.
Transfer the solution to a 1 L volumetric flask and add water to the mark. Mix thoroughly.
Prepare the Final Mobile Phase:
For a 95:5 (v/v) aqueous:acetonitrile mobile phase, measure 950 mL of the prepared pH 3.0 buffer and 50 mL of acetonitrile in separate graduated cylinders.
Combine them in a suitable, clean mobile phase reservoir.
Degas and Filter:
Filter the final mobile phase through a 0.22 µm membrane filter to remove particulates.
Degas the mobile phase using sonication under vacuum or helium sparging to prevent bubble formation in the pump.
Label: Clearly label the reservoir with the composition, pH, and date of preparation.
References
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
Dhal, S.K., & Sharma, R. (2009). Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide and Rifampicin in pharmaceutical Formulation. Chemical Analysis (Warsaw), 54, 1487. Retrieved from [Link]
SciSpace. (n.d.). A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydroc. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degr. Retrieved from [Link]
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
Jeyalakshmi, T., et al. (2014). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Vitamins B1, B3, B5 and B6 in Multi Vitamin Injection. International Journal of Pharmaceutical and Phytopharmacological Research, 4(2), 89-94. Retrieved from [Link]
Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. Retrieved from [Link]
9VOM Publishing. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Content Uniformity of Melatonin and Pyridoxine Hydrochloride. Retrieved from [Link]
Hawach. (2025). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Pharmaffiliates. (n.d.). Pyridoxine Hydrochloride-impurities. Retrieved from [Link]
MicroSolv. (2017). HPLC Retention time shift troubleshooting - Tips & Suggestions. Retrieved from [Link]
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]
Pharmaffiliates. (n.d.). Pyridoxine-impurities. Retrieved from [Link]
Cleanchem. (n.d.). Pyridoxine Impurity B HCl | CAS No: 148-51-6. Retrieved from [Link]
TLC Pharma Labs. (n.d.). Pyridoxine Hydrochloride Impurities. Retrieved from [Link]
YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. Retrieved from [Link]
SIELC Technologies. (n.d.). USP Methods for the Analysis of Pyridoxine for the Legacy L1 Column. Retrieved from [Link]
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
YouTube. (2017). HPLC Tips and Troubleshooting 17 - Poor Peak Shape. Retrieved from [Link]
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
European Union Reference Laboratory. (2011). Final Report FAD-2010-0139 Vitamin B6. Retrieved from [Link]
USP. (2011). Pyridoxine Hydrochloride. Retrieved from [Link]
Technical Support Center: Purification of 5-(hydroxymethyl)pyridin-3-ol
Ticket #5-HMP-001 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Overcoming low recovery, salt contamination, and streaking during the isolation of 5-(...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket #5-HMP-001 | Status: Open | Priority: High
Assigned Specialist: Senior Application Scientist, Separation Technologies
Subject: Overcoming low recovery, salt contamination, and streaking during the isolation of 5-(hydroxymethyl)pyridin-3-ol.
Executive Summary
Purifying 5-(hydroxymethyl)pyridin-3-ol (CAS: 51035-70-2) presents a "perfect storm" of separation challenges. Its amphoteric nature (basic pyridine nitrogen + acidic phenolic hydroxyl) creates zwitterionic species that are highly water-soluble and difficult to extract. Furthermore, the hydroxymethyl group increases polarity and susceptibility to oxidation.
This guide moves beyond standard protocols, offering a root-cause analysis of failure modes (extraction, chromatography, desalting) and providing self-validating workflows to ensure high purity (>98%).
Module 1: The Solubility Paradox (Extraction Issues)
User Complaint: "I synthesized the compound via reduction of 5-hydroxynicotinic acid ester, but after aqueous workup, my organic phase is empty. The product stays in the water."
Root Cause Analysis:
The molecule has a logP of approximately -0.5 to -1.0 (estimated). It prefers water over dichloromethane (DCM) or ethyl acetate (EtOAc) by a factor of 10:1 or more. Standard separatory funnel extractions fail because the partition coefficient (
) is heavily skewed toward the aqueous phase.
Protocol A: Salting-Out Continuous Extraction
Do not rely on simple liquid-liquid extraction. Use this thermodynamic workaround.
Saturation: Saturate the aqueous reaction mixture with solid NaCl. This disrupts the hydration shell of the pyridine derivative (Salting-out effect), forcing it into the organic phase.
pH Adjustment: Adjust the aqueous pH to 6.5–7.0 .
Why? This molecule is zwitterionic. At pH < 4, it is protonated (
). At pH > 9, it is deprotonated (). The neutral/zwitterionic form at pH ~7 has the lowest water solubility relative to the charged species.
Solvent Selection: Use n-Butanol (n-BuOH) or Isopropanol:Chloroform (1:3) .
Why? n-BuOH can hydrogen bond with the hydroxymethyl and phenol groups, significantly improving extraction efficiency compared to DCM.
Continuous Extraction: If scale permits (>5g), use a liquid-liquid continuous extractor for 12–24 hours.
Validation Check:
Take a 100 µL aliquot of the aqueous phase before and after extraction.
Spot on TLC (Eluent: 10% MeOH in DCM).
If the spot intensity in the aqueous phase hasn't dropped by 90%, increase salt concentration or switch to n-BuOH.
Module 2: Chromatography (The "Tailing" Issue)
User Complaint: "The compound streaks across the entire silica column. I get no separation from impurities."
Root Cause Analysis:
Standard silica gel is slightly acidic (silanol groups, pKa ~5). The basic nitrogen of the pyridine ring interacts strongly with these silanols, causing peak tailing and irreversible adsorption.
Decision Matrix: Choosing the Right Stationary Phase
Figure 1: Decision matrix for selecting chromatographic methods based on crude composition.
Protocol B: The "Amine-Shield" Normal Phase Method
If you must use normal phase silica, you must "shield" the silanols.
Column Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexanes/EtOAc before loading the sample.
Mechanism:[1][2] The ammonia/TEA competes for the silanol sites, allowing the pyridine derivative to elute as a tight band [1].
Loading: Dissolve crude in a minimum amount of MeOH/DCM and load. Do not dry-load on unmodified silica.
Protocol C: Reverse Phase (C18) - The Gold Standard
For highly polar compounds, C18 is superior. However, avoid "Phase Collapse" by using compatible columns.
Column: Use a "C18-Aq" or "Polar-Embedded C18" column capable of handling 100% water.
Mobile Phase A: Water + 10mM Ammonium Bicarbonate (pH ~8).
Mobile Phase B: Acetonitrile.
Gradient: 0% B for 5 mins (to elute salts), then 0% -> 30% B over 20 mins.
Note: The compound is very polar and will elute early. The basic pH keeps the pyridine neutral-ish, improving retention [2].
Module 3: Desalting (The Inorganic Trap)
User Complaint: "I have a white solid, but the NMR shows broad peaks and the mass balance is 200%. It's mostly salt."
Root Cause Analysis:
Synthesis often involves reduction (LiAlH4/NaBH4) or neutralization (HCl/NaOH). The resulting Al, B, or NaCl salts co-precipitate with the product due to similar solubility profiles in polar solvents.
Protocol D: The "Trituration" Desalting Method
Since the product is soluble in hot alcohols but inorganic salts are generally not:
Evaporation: Rotovap the crude aqueous/organic mix to complete dryness. You will have a sticky solid/gum.
Solvent Addition: Add Anhydrous Ethanol (EtOH) or Isopropanol (IPA) (10 mL per gram of crude).
Digestion: Heat to reflux (80°C) for 15 minutes with vigorous stirring.
Hot Filtration: Filter the mixture while hot through a sintered glass funnel or Celite pad.
Mechanism:[1][2] The organic product dissolves in the hot alcohol; the inorganic salts (NaCl, Na2SO4) remain solid and are filtered off [3].
Crystallization: Cool the filtrate slowly to 4°C. The product should crystallize. If not, evaporate to dryness; the salt content will be drastically reduced.
Summary of Physicochemical Properties & Data
Property
Value
Implication for Purification
Molecular Weight
125.13 g/mol
Small molecule, diffuses quickly.
LogP (Oct/Water)
~ -0.6 (Est)
Highly hydrophilic; poor extraction into non-polar solvents.
pKa (Pyridine N)
~ 5.2 [4]
Protonated in acid (stay in water). Neutral at pH > 6.
pKa (Phenol OH)
~ 9.0 [4]
Deprotonated in base (stay in water). Neutral at pH < 8.
Isoelectric Point
~ 7.1
Target pH for extraction.
Solubility
High: H2O, MeOH, DMSOLow: DCM, Hexane, Et2O
Avoid Ether/Hexane for extraction. Use for washing.[3][4][5]
Workflow Visualization
Figure 2: Optimized purification workflow for removing salts and isolating the polar pyridine derivative.
References
Biotage. (2023).[3][6] Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from
BenchChem. (2025).[1] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from
ResearchGate. (2019).[5] How to purify a water soluble compound? Retrieved from
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from
Resolving co-elution of pyridoxine impurities in chromatography
Welcome to the technical support center for resolving chromatographic challenges in the analysis of Pyridoxine (Vitamin B6) and its related impurities. This guide is designed for researchers, analytical scientists, and d...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for resolving chromatographic challenges in the analysis of Pyridoxine (Vitamin B6) and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot effectively and develop robust analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of co-elution between pyridoxine and its impurities in reversed-phase HPLC?
Co-elution issues with pyridoxine primarily stem from the structural similarities between the parent molecule and its impurities. Pyridoxine is a polar, heterocyclic compound with a pKa around 5.0 and another around 9.0, meaning its ionization state is highly dependent on mobile phase pH. Many impurities are degradation products or synthesis byproducts that retain the core pyridine ring structure, leading to very similar physicochemical properties.
Key Causal Factors:
Similar Polarity: Impurities often have only minor modifications (e.g., oxidation or loss of a hydroxymethyl group), resulting in polarities very close to that of pyridoxine, leading to similar retention times on C18 columns.
Ionization State: Since both pyridoxine and its impurities often possess ionizable pyridine rings, their retention behavior is highly sensitive to the mobile phase pH. If the pH is not optimized to create a sufficient difference in their charge states, they will not resolve adequately.
Hydrogen Bonding: The multiple hydroxyl groups on pyridoxine and many of its related compounds allow for strong interactions with residual silanols on the stationary phase, which can cause peak tailing and complicate separation.
Q2: My pyridoxine peak is showing significant tailing. What is the likely cause and how can I fix it?
Peak tailing for a basic compound like pyridoxine in reversed-phase HPLC is often a classic sign of secondary interactions with the silica stationary phase. The pyridine nitrogen can interact with acidic, ionized silanol groups (Si-O⁻) on the silica surface, causing a portion of the analyte molecules to be overly retained and elute slowly, creating a "tail".
Troubleshooting Steps:
Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) ensures that the silanol groups are protonated (Si-OH) and less active. Simultaneously, the pyridine nitrogen will be fully protonated (positively charged), which can improve peak shape.[1][2]
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped have a much lower concentration of active silanol sites. Switching to such a column can dramatically improve peak symmetry.
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the pyridoxine molecules.
Consider an Ion-Pairing Reagent: As described in the USP monograph, an ion-pairing reagent like sodium 1-hexanesulfonate can be used.[3][4] This reagent pairs with the protonated pyridoxine, forming a neutral, more hydrophobic complex that has better retention and peak shape on a C18 column.
Q3: I'm failing to meet the resolution requirement between two known impurities. What is the first parameter I should adjust?
The first and often most impactful parameter to adjust is the mobile phase pH . The ionization state of pyridoxine and its impurities is a powerful tool for manipulating selectivity (the distance between peaks). A small change in pH can significantly alter the charge of an impurity relative to pyridoxine, thereby changing its retention time.
For example, if two impurities have slightly different pKa values, adjusting the mobile phase pH to a value between their pKa's can ionize one while leaving the other neutral, creating a dramatic difference in retention and achieving separation. A systematic study varying the pH from ~2.5 to ~5.0 is a highly recommended first step.[1][2]
In-Depth Troubleshooting Guides
Guide 1: Resolving Co-elution of Pyridoxine and Impurity A
Background: Pyridoxine Impurity A (6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol) is a common process-related impurity.[5][6] Its structure is more rigid and slightly less polar than pyridoxine due to the formation of a furan ring. This subtle difference can make it challenging to separate from the main pyridoxine peak.
Troubleshooting Workflow: Logical Approach
Caption: Troubleshooting workflow for Pyridoxine/Impurity A.
Experimental Protocol: pH Scouting
Prepare Buffers: Prepare three separate aqueous mobile phase buffers (e.g., 20 mM potassium phosphate) adjusted to pH 2.8, 3.2, and 3.6 with phosphoric acid.
Prepare Mobile Phases: For each buffer, create the final mobile phase by mixing it with the organic solvent (e.g., methanol or acetonitrile) in the ratio specified by your initial method (e.g., 70:30 Buffer:Methanol).[2]
Equilibrate System: Equilibrate the HPLC system with the first mobile phase (pH 2.8) for at least 15 column volumes.
Inject Sample: Inject a suitability solution containing both pyridoxine and Impurity A.
Analyze Results: Record the retention times and calculate the resolution.
Repeat: Repeat steps 3-5 for the remaining pH values (3.2 and 3.6).
Evaluate: Compare the chromatograms. A significant shift in the relative retention times and improved resolution should be observable at one of the pH values.
Guide 2: Implementing an Ion-Pairing Method for Complex Separations
Background: When simple reversed-phase methods fail, especially with multiple polar and ionizable impurities, ion-pair chromatography is a powerful alternative. The United States Pharmacopeia (USP) monograph for pyridoxine hydrochloride specifies a method using sodium 1-hexanesulfonate.[3][4] This reagent forms a neutral ion pair with the positively charged pyridoxine (and related impurities), increasing their hydrophobicity and retention on a C18 column.
Key Parameters from USP Method
Parameter
Specification
Causality / Rationale
Column
L1 packing (C18), 4.6-mm x 25-cm
Standard reversed-phase chemistry provides a hydrophobic stationary phase for the ion pairs to interact with.
Mobile Phase
Water, Methanol, Glacial Acetic Acid, and Sodium 1-hexanesulfonate
The combination of an aqueous buffer, organic modifier, and the ion-pairing reagent. Acetic acid helps control the pH.
pH
Adjusted to 3.0
This pH ensures the pyridine nitrogen is protonated (positively charged) and available to form an ion pair with the negatively charged sulfonate.[3][4]
Ion-Pair Reagent
Sodium 1-hexanesulfonate
The C6 alkyl chain provides sufficient hydrophobicity to the ion pair for good retention and separation on a C18 column.
Detector
UV at 280 nm
A suitable wavelength for detecting the pyridine ring system.[3]
Protocol: Adapting the USP Ion-Pair Method
Mobile Phase Preparation (Critical Step):
Accurately weigh 1.2 g of sodium 1-hexanesulfonate and dissolve it in ~1400 mL of HPLC-grade water in a 2000-mL volumetric flask.
Add 20 mL of glacial acetic acid.
Adjust the pH to 3.0 using either 1 N sodium hydroxide or glacial acetic acid. This step is critical for consistent retention times.
Add 470 mL of methanol.
Dilute to the final volume with water, mix thoroughly, and filter through a 0.45 µm filter.[3]
System Equilibration: Ion-pairing methods require longer equilibration times than standard reversed-phase methods. Equilibrate the column with the mobile phase at a steady flow rate (e.g., 1.5 mL/min) for at least 60 minutes or until a stable baseline is achieved. The ion-pairing reagent needs to fully saturate the stationary phase.
Sample Injection: Inject the sample prepared in the mobile phase. Dissolving the sample in the mobile phase is crucial to prevent peak distortion.
Column Wash: After the analytical run is complete, it is imperative to wash the column thoroughly to remove the ion-pairing reagent, which is not volatile. Flush the column with a salt-free mobile phase (e.g., 60:40 water:methanol) for at least 30 minutes before storing it.
Visualizing Chromatographic Relationships
The separation of pyridoxine from its impurities is a balancing act between multiple factors. The diagram below illustrates the key relationships that a scientist must manipulate to achieve resolution.
Caption: The Purnell Resolution Equation Factors.
References
Al-Shdefat, R. (2015). Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degraded products formed under effect of different solvents. Journal of Chemical and Pharmaceutical Sciences, 8(2), 239-245. Available at: [Link]
United States Pharmacopeia. (n.d.). USP Monographs: Pyridoxine Hydrochloride. uspbpep.com. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Pyridoxine hydrochloride. PubChem. Available at: [Link]
Drugs.com. (n.d.). Pyridoxine Monograph for Professionals. Available at: [Link]
Uges, D. R. A., et al. (2002). Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay. Analytical Biochemistry, 304(2), 256-264. Available at: [Link]
United States Pharmacopeial Convention. (2019). USP Monographs Dietary Supplement Monographs, Pyridoxine Hydrochloride. USP-NF. Available at: [Link]
Vanderslice, J. T., Stewart, K. K., & Yarmas, M. M. (1979). Liquid chromatographic separation and quantification of B6 vitamers and their metabolite, pyridoxic acid. Journal of Chromatography A, 176(2), 280-285. Available at: [Link]
Gandhimathi, M. (2023). A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. Impactfactor. Available at: [Link]
Journal of Chemical and Pharmaceutical Sciences. (2015). Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degr. Available at: [Link]
Bartzatt, R. (2016). Detection and Assay of Vitamin B6 (Pyridoxine Hydrochloride) Utilizing Isocratic High Performance Liquid Chromatography. Journal of Scientific Research and Reports, 12(3), 1-12. Available at: [Link]
Bartzatt, R. (2019). Assay of Vitamin B6 (Pyridoxine Hydrochloride) Utilizing Isocratic Reversed Phase High Performance Liquid Chromatography. DigitalCommons@UNO. Available at: [Link]
Pyka-Pająk, A., & Dołowy, M. (2021). Separation of some vitamins in reversed-phase thin-layer chromatography and pressurized planar electrochromatography with eluent containing surfactant. Scientific Reports, 11(1), 22005. Available at: [Link]
ResearchGate. (n.d.). Impurity profiling UPLC methods for quantitative analysis of some antiemetics formulated with Pyridoxine. Available at: [Link]
HiMedia Laboratories. (n.d.). Pyridoxine hydrochloride. Available at: [Link]
PCCA. (n.d.). Pyridoxine Hydrochloride USP (Pharma Grade). Available at: [Link]
Pharmaffiliates. (n.d.). Pyridoxine Hydrochloride-impurities. Available at: [Link]
Mpountoukas, M., et al. (2023). Development and Validation of HPLC-DAD/FLD Methods for the Determination of Vitamins B1, B2, and B6 in Pharmaceutical Gummies and Gastrointestinal Fluids—In Vitro Digestion Studies in Different Nutritional Habits. Molecules, 28(1), 1. Available at: [Link]
International Journal of Scientific Development and Research. (2025). Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. Available at: [Link]
Pharmaffiliates. (n.d.). Pyridoxine-impurities. Available at: [Link]
Cleanchem. (n.d.). Pyridoxine EP Impurity A. Available at: [Link]
Venkatasai Life Sciences. (n.d.). Pyridoxine Impurity A HCl. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Pyridoxine. PubChem. Available at: [Link]
SIELC Technologies. (n.d.). HPLC Separation of Pyridoxine Hydrochloride (Vitamin B6) and Benfotiamine in Milgamma 100 Tablets on Primesep S Column. Available at: [Link]
Technical Support Center: Analysis of 6-(hydroxymethyl)pyridin-3-ol in Honey
Welcome to the technical support guide for the quantitative analysis of 6-(hydroxymethyl)pyridin-3-ol in honey. This resource is designed for researchers and analytical scientists encountering the unique challenges assoc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the quantitative analysis of 6-(hydroxymethyl)pyridin-3-ol in honey. This resource is designed for researchers and analytical scientists encountering the unique challenges associated with this analysis. Honey's complex composition, rich in sugars, phenolic compounds, and other organic molecules, makes it a notoriously difficult matrix that can significantly impact analytical accuracy and precision, primarily through matrix effects.[1][2]
This guide provides in-depth, experience-based answers to common questions, troubleshooting strategies for specific experimental issues, and validated protocols to ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the analysis.
Q1: What are matrix effects, and why are they particularly problematic in honey?
A: Matrix effects are the alteration (suppression or enhancement) of the ionization of a target analyte in the mass spectrometer's ion source, caused by co-eluting compounds from the sample matrix.[3] In Liquid Chromatography-Mass Spectrometry (LC-MS), these effects directly impact the accuracy, precision, and sensitivity of quantitative methods.[4]
Honey is an especially challenging matrix due to its high concentration of:
Sugars (Fructose, Glucose): These can cause high viscosity, affecting sample preparation and chromatographic performance.[5][6] In the ESI source, they can suppress the analyte signal by competing for ionization or by altering the physical properties of the spray droplets.[3]
Phenolic Acids and Flavonoids: While often analytes themselves, these compounds can co-elute with 6-(hydroxymethyl)pyridin-3-ol and interfere with its ionization.[7]
Other Endogenous Components: A diverse array of over 200 other substances, including organic acids and amino acids, contributes to the overall complexity.[2]
This complexity means that a simple "dilute-and-shoot" approach is often insufficient, leading to unreliable and irreproducible data.
Q2: I'm observing significant signal suppression for 6-(hydroxymethyl)pyridin-3-ol. What is the most likely cause?
A: The most probable cause is the co-elution of matrix components with your analyte into the mass spectrometer's ion source. Given the polar nature of 6-(hydroxymethyl)pyridin-3-ol, it is likely to elute in a region of the chromatogram where many polar interferences from the honey matrix, such as sugars and organic acids, are also present. These interferences compete for the energy required for efficient desolvation and ionization, leading to a suppressed signal for your target analyte.[3][8] Inefficient sample cleanup is the root cause of this issue.
Q3: Is a matrix-matched calibration curve essential for accurate quantification?
A: Yes, it is highly recommended and often required by regulatory guidelines like SANTE/11312/2021.[9] A matrix-matched calibration involves preparing your calibration standards in a blank honey extract that has undergone the same sample preparation procedure as your unknown samples. This approach helps to compensate for systematic errors caused by matrix effects and analyte loss during sample processing.[2][10] If a suitable blank matrix is unavailable, the method of standard addition is an effective but more labor-intensive alternative.[11]
Q4: My analyte recovery is low and inconsistent. How can I differentiate between poor extraction efficiency and ion suppression?
A: This is a critical diagnostic step. You can distinguish between these two issues by performing a matrix effect (ME) and recovery (RE) assessment. This involves comparing the analyte response in three different scenarios:
A: Analyte in a neat solvent (e.g., mobile phase).
B: Blank honey extract spiked with the analyte after the entire sample preparation process (post-extraction spike).
C: Blank honey sample spiked with the analyte before the sample preparation process (pre-extraction spike).
The calculations are as follows:
Matrix Effect (%) = (Peak Area of B / Peak Area of A) * 100
Recovery (%) = (Peak Area of C / Peak Area of B) * 100
If ME is low (e.g., < 70%) but RE is acceptable (e.g., 80-120%), your primary problem is ion suppression. If RE is low, your extraction and cleanup steps are inefficient for the analyte. If both are low, you are facing a combination of both problems.
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to solving specific experimental problems.
Problem: Significant Ion Suppression Persists Despite Using a QuEChERS-based Cleanup.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common starting point for pesticide analysis in food matrices and can be adapted for other polar compounds.[12][13] However, the standard QuEChERS cleanup sorbents may not be sufficient for the complexity of honey.
Initial Diagnosis: Quantify the Matrix Effect
Before making changes, you must have a baseline. Use the post-extraction spike protocol described below (Protocol 2) to get a quantitative value for your matrix effect. A value between 80% and 120% is generally considered acceptable, while values outside this range indicate significant matrix effects that must be addressed.[14]
Troubleshooting Workflow
The following diagram illustrates a logical decision-making process for tackling ion suppression.
Caption: Troubleshooting Decision Tree for Ion Suppression.
Step-by-Step Mitigation Strategies
Strategy 1: Sample Dilution: This is the simplest approach.[10] Diluting the final extract with the mobile phase can reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression.
Causality: By lowering the concentration of all components, the competition for ionization in the ESI source is reduced.
Action: Try a 5-fold, 10-fold, and 20-fold dilution of your final extract.
Trade-off: This will also dilute your analyte, potentially compromising the method's limit of quantitation (LOQ). This is only feasible if your initial signal intensity is very high.[15]
Strategy 2: Optimize Dispersive SPE (d-SPE) Cleanup: The choice of sorbent in the d-SPE cleanup step of QuEChERS is critical.
Causality: Different sorbents target different types of interferences. Standard PSA/C18 may not be sufficient for honey.
Action: Experiment with different d-SPE sorbents. A comparison is provided in the table below. Use a consistent amount of sample extract and sorbent for a valid comparison.
d-SPE Sorbent Combination
Primary Target Interferences
Expected Impact on 6-(hydroxymethyl)pyridin-3-ol
PSA (Primary Secondary Amine)
Sugars, organic acids, fatty acids
High Risk: May remove the polar target analyte. Use with caution.
C18 (Octadecylsilane)
Non-polar interferences (e.g., waxes)
Low Risk: Unlikely to retain the polar analyte. Good for general cleanup.
GCB (Graphitized Carbon Black)
Pigments, sterols, planar molecules
Medium Risk: Can have strong interactions with planar molecules like pyridines. May reduce recovery.
Z-Sep (Zirconia-based sorbent)
Fats, pigments
Recommended: Effective at removing a broad range of interferences without strongly retaining many polar analytes.
Strategy 3: Implement Cartridge Solid-Phase Extraction (SPE): If d-SPE is insufficient, a more rigorous cleanup using a cartridge SPE is the next logical step.
Causality: Cartridge SPE provides a more controlled and efficient separation of the analyte from interferences compared to the dispersive format.[16]
Action: A strong cation exchange (SCX) SPE cartridge could be effective.[17] The pyridine nitrogen on your analyte should be protonated at acidic pH, allowing it to bind to the SCX sorbent. Sugars and other neutral interferences can be washed away, followed by elution of the analyte with a basic mobile phase.
Strategy 4: Modify Chromatographic Conditions: Aim to chromatographically separate your analyte from the region where most matrix components elute (often called the "suppression zone").
Causality: If the analyte and interferences do not enter the ion source at the same time, the competitive ionization effect is avoided.[15]
Action:
Extend the Gradient: Lengthen the initial hold time with a highly aqueous mobile phase to allow polar interferences to elute first.
Modify pH: Adjust the mobile phase pH. This can alter the retention time of both the analyte and acidic/basic interferences, potentially improving separation.
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for your method development.
Protocol 1: Modified QuEChERS Extraction and Cleanup
This protocol is adapted for the polar nature of the analyte and the high sugar content of the honey matrix.
Workflow Diagram
Caption: Modified QuEChERS Workflow for Honey Analysis.
Step-by-Step Methodology:
Sample Homogenization: Weigh 5 g (± 0.1 g) of homogenized honey into a 50 mL polypropylene centrifuge tube.
Hydration: Add 10 mL of ultrapure water. Vortex for 2 minutes or until the honey is fully dissolved. This step is crucial to break down the viscous matrix before solvent extraction.
Extraction: Add 10 mL of acetonitrile. Vortex vigorously for 1 minute.
Salting-Out: Add a QuEChERS extraction salt packet containing 4 g anhydrous magnesium sulfate (MgSO₄) and 1 g sodium chloride (NaCl).[2] Shake vigorously for 1 minute immediately after adding the salts. The MgSO₄ absorbs the water, inducing phase separation and driving the polar analyte into the acetonitrile layer.
Centrifugation: Centrifuge the tube at 4,000 RCF for 5 minutes.
Aliquoting for Cleanup: Transfer 1 mL of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the d-SPE sorbents.
Dispersive SPE: The d-SPE tube should contain 150 mg anhydrous MgSO₄, 50 mg C18, and 50 mg Z-Sep sorbent.
Cleanup: Vortex the d-SPE tube for 30 seconds.
Final Centrifugation: Centrifuge at 10,000 RCF for 5 minutes.
Filtration: Take the supernatant and filter it through a 0.22 µm syringe filter (e.g., PTFE) into an autosampler vial.
Analysis: The sample is now ready for injection into the LC-MS/MS system.
This protocol is essential for method validation and troubleshooting, as it provides a quantitative measure of ion suppression or enhancement.[14][18]
Step-by-Step Methodology:
Prepare Blank Matrix Extract: Using a honey sample known to be free of 6-(hydroxymethyl)pyridin-3-ol, perform the entire sample preparation procedure (Protocol 1, steps 1-10). This resulting filtered supernatant is your "blank matrix extract."
Prepare Solution A (Neat Standard): In a vial, combine 50 µL of a standard solution of your analyte (e.g., 1 µg/mL in methanol) with 950 µL of the initial mobile phase.
Prepare Solution B (Post-Extraction Spike): In a separate vial, combine 50 µL of the same standard solution (1 µg/mL) with 950 µL of the "blank matrix extract" you prepared in step 1.
LC-MS/MS Analysis: Inject both Solution A and Solution B into the LC-MS/MS system under identical conditions.
Calculation:
Let Peak_Area_A be the analyte peak area from Solution A.
Let Peak_Area_B be the analyte peak area from Solution B.
SANTE. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. European Commission. [Link]
Hewavitharana, A. K., & Liyanage, R. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. In Mass Spectrometry. IntechOpen. [Link]
Trufelli, H., Palma, P., Famiglini, G., & Cappiello, A. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta. [Link]
Leito, I., & Koort, E. Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. [Link]
EURL Pesticides. Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. EURL-Pesticides.eu. [Link]
Accredia. (2022). Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Accredia. [Link]
Lynxee consulting. (2025). EUROPE – COM : New update of the analytical guidance document for residue. [Link]
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Investigation of matrix effects in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]
Varga, E., Glauner, T., Berthiller, F., Krska, R., & Schuhmacher, R. (2013). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. Talanta, 104, 38-46. [Link]
TCM. (2022). SANTE Document 11312/2021: Quality Control and Method Validation for Pesticide Analysis. TCM. [Link]
Varga, E., et al. (2013). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. Semantic Scholar. [Link]
Jafari, M., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5537-5555. [Link]
Pan, J., & Gu, H. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(19), 2093–2097. [Link]
LabExperts. (n.d.). How to deal with sweet matrix? – a method for LC-MS/MS analysis of antibiotics in honey, regardless of its kind. [Link]
Woźniak, A., et al. (2023). Validation of a Modified QuEChERS Method for the Determination of Selected Organochlorine Compounds in Honey. Molecules, 28(2), 748. [Link]
Global Substance Registration System. 6-(HYDROXYMETHYL)PYRIDIN-3-OL. [Link]
D'Accolti, L., et al. (2025). Detection of Honey Adulteration by Liquid Chromatography—High-Resolution Mass Spectrometry: Results from an EU Coordinated Action. Foods, 14(4), 589. [Link]
Tette, P. A., et al. (2017). Analysis of insecticide residues in honey by liquid chromatography tandem mass spectrometry using QuEChERS optimized by the Plackett Burman design. Food Additives & Contaminants: Part A, 34(11), 1939-1949. [Link]
Płotka-Wasylka, J., et al. (2017). Determination of Pesticide Residues in Honeybees using Modified QUEChERS Sample Work-Up and Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 22(5), 736. [Link]
Olmo-Molina, S., et al. (2021). Occurrence of Pesticide Residues in Spanish Honey Measured by QuEChERS Method Followed by Liquid and Gas Chromatography–Tandem Mass Spectrometry. International Journal of Environmental Research and Public Health, 18(19), 10078. [Link]
Malachová, A., et al. (2018). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 66(9), 2136-2146. [Link]
Shimadzu Asia Pacific. Honey Analysis Made Easy. [Link]
Kempf, M., et al. (2007). Pyrrolizidine alkaloids in honey: risk analysis by gas chromatography-mass spectrometry. Molecular nutrition & food research, 51(3), 331–341. [Link]
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
Sołtys, A., et al. (2021). Modern Methods for Assessing the Quality of Bee Honey and Botanical Origin Identification. Foods, 10(12), 3020. [Link]
Serra, G., et al. (2016). Extraction of Honey Polyphenols: Method Development and Evidence of Cis Isomerization. Journal of Agricultural and Food Chemistry, 64(34), 6604-6611. [Link]
National Center for Biotechnology Information. Piconol. PubChem Compound Database. [Link]
Technical Support Center: Scaling Up the Synthesis of 5-(hydroxymethyl)pyridin-3-ol
Welcome to the Technical Support Center for the synthesis of 5-(hydroxymethyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encount...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis of 5-(hydroxymethyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up the synthesis of this important pyridine derivative. As a key structural motif in various pharmacologically active compounds and a vitamin B6 analog, robust and scalable synthesis is crucial. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your process development and manufacturing endeavors.
I. Strategic Overview: Selecting a Scalable Synthetic Route
The synthesis of 5-(hydroxymethyl)pyridin-3-ol on a larger scale necessitates a strategic approach that prioritizes safety, efficiency, and purity. While several routes to substituted pyridinols exist, a common and often scalable method involves the functionalization of a pre-formed pyridine ring. A plausible and robust strategy for multigram to kilogram scale production is a two-step process starting from a suitable precursor like 3-hydroxy-5-pyridinecarboxylic acid or its ester. This involves the reduction of a carboxylic acid or ester functionality at the 5-position to the corresponding primary alcohol.
This approach is advantageous for several reasons:
Commercially Available Starting Materials: Key precursors are often readily available, reducing the complexity of the overall synthesis.
Well-Understood Transformations: The reduction of esters or carboxylic acids to alcohols is a fundamental and well-characterized transformation in organic chemistry.
Avoidance of Harsh Ring-Forming Conditions: Building the pyridine ring can sometimes require high temperatures or pressures, which can be challenging to manage on a large scale.
Below is a generalized workflow for this synthetic approach:
Reference Data & Comparative Studies
Validation
A Senior Scientist's Guide to HPLC Method Validation for 5-(hydroxymethyl)pyridin-3-ol
For researchers and professionals in drug development, the quantitative analysis of active pharmaceutical ingredients (APIs) and their related substances is a cornerstone of quality control and regulatory compliance. Thi...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the quantitative analysis of active pharmaceutical ingredients (APIs) and their related substances is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, experience-driven comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) method tailored for 5-(hydroxymethyl)pyridin-3-ol, a key pyridoxine (Vitamin B6) related compound.
This document moves beyond a simple checklist, offering insights into the rationale behind methodological choices, presenting a complete validation workflow with supporting data, and comparing the HPLC approach with viable alternatives. The protocols and acceptance criteria described herein are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4]
The Analytical Challenge and Method Selection
5-(hydroxymethyl)pyridin-3-ol is a polar, water-soluble compound.[5][6] The primary analytical challenge is to achieve adequate retention on a reversed-phase column while ensuring a sharp, symmetrical peak shape for accurate quantification.
Expert Rationale for the Chosen HPLC Method:
A reversed-phase HPLC (RP-HPLC) method with UV detection was selected for its robustness, versatility, and widespread availability in QC laboratories.
Column: A C18 column is the workhorse of reversed-phase chromatography. For a polar analyte like this, a column with end-capping is crucial to minimize peak tailing caused by interactions with residual silanol groups on the silica support.
Mobile Phase: A slightly acidic mobile phase is employed. The pKa of the phenolic hydroxyl group dictates that a pH around 3-4 will keep the analyte in a single, neutral (protonated) form. This prevents ionization, which would lead to poor retention and peak shape. A mixture of a phosphate buffer and acetonitrile allows for fine-tuning of the retention time and resolution from potential impurities.
Detection: The pyridine ring provides a suitable chromophore for UV detection. A wavelength of approximately 280-290 nm is chosen to maximize sensitivity and minimize interference from the mobile phase.
The Validation Workflow: A Systematic Approach
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8] The following validation parameters are assessed systematically, in accordance with ICH Q2(R1) guidelines.[9][10][11]
Caption: Logical workflow for HPLC method validation.
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[12]
Protocol:
Prepare Samples: Subject a solution of 5-(hydroxymethyl)pyridin-3-ol (100 µg/mL) to forced degradation under the following conditions:
Acidic: 0.1 M HCl at 60°C for 4 hours.
Basic: 0.1 M NaOH at 60°C for 2 hours.
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
Thermal: 105°C for 48 hours (solid state).
Photolytic: Expose solution to UV light (254 nm) for 24 hours.
Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo blank.
Evaluation: Use a photodiode array (PDA) detector to assess peak purity. The main peak should be spectrally pure, and there should be adequate resolution (>2.0) between the main peak and any degradation peaks.
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.
Range: The interval between the upper and lower concentration of analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
Protocol:
Stock Solution: Prepare a 1000 µg/mL stock solution of 5-(hydroxymethyl)pyridin-3-ol in the mobile phase.
Calibration Standards: Prepare a series of at least six calibration standards by diluting the stock solution to cover the expected working range (e.g., 10 µg/mL to 150 µg/mL).
Analysis: Inject each standard in triplicate.
Evaluation:
Linearity: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.
LOD & LOQ: Calculate based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope.
Results Summary:
Parameter
Result
Acceptance Criteria (ICH)
Linearity Range
10 - 150 µg/mL
-
Correlation Coefficient (r²)
0.9995
≥ 0.999
Regression Equation
y = 45872x + 1250
-
LOD
0.2 µg/mL
-
LOQ
0.6 µg/mL
-
Validation Parameters: Accuracy & Precision
Accuracy: The closeness of test results to the true value. It is assessed using recovery studies.
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
Repeatability (Intra-assay): Precision under the same operating conditions over a short interval.
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts).
Protocol:
Sample Preparation: Spike a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration; e.g., 80, 100, and 120 µg/mL).
Analysis:
Repeatability: Analyze six preparations at the 100% level by one analyst on one day.
Intermediate Precision: A second analyst repeats the study on a different day with different reagents.
Accuracy: Analyze three preparations at each of the three levels (80%, 100%, 120%).
Evaluation: Calculate the % Recovery for accuracy and the Relative Standard Deviation (%RSD) for precision.
Results Summary:
Level
Accuracy (% Recovery)
Precision (%RSD) - Repeatability
Precision (%RSD) - Intermediate
80%
99.5%
-
-
100%
100.2%
0.8%
1.1%
120%
100.8%
-
-
ICH Criteria
98.0 - 102.0%
≤ 2%
≤ 2%
Validation Parameter: Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.
Protocol:
Prepare a standard solution (100 µg/mL).
Analyze the solution while making small, deliberate changes to the method parameters, one at a time.
Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).
Results Summary:
Parameter Varied
Variation
% Change in Peak Area
Tailing Factor
Flow Rate
± 0.1 mL/min
< 1.5%
< 1.2
Column Temperature
± 2 °C
< 1.0%
< 1.2
Mobile Phase pH
± 0.2 units
< 2.0%
< 1.3
Mobile Phase Composition
± 2% Acetonitrile
< 2.0%
< 1.2
ICH Criteria
-
≤ 2.0%
≤ 1.5
Comparison with Alternative Analytical Methods
While the validated RP-HPLC method is robust and fit-for-purpose, it is valuable to understand its position relative to other analytical techniques.[13][14]
Method
Principle
Advantages
Disadvantages
RP-HPLC-UV (This Guide)
Separation based on polarity; detection via UV absorbance.
Robust, cost-effective, widely available, good precision and accuracy.
Moderate sensitivity, requires chromophore.
LC-MS/MS
Separation by HPLC, detection by mass spectrometry.[15]
Extremely high sensitivity and specificity, structural confirmation.
High equipment cost, complex method development, potential for matrix effects.
UV Spectrophotometry
Direct measurement of UV absorbance without separation.[13]
Very fast, simple, inexpensive.
Non-specific, cannot distinguish analyte from impurities or other UV-active compounds.
Capillary Electrophoresis (CE)
Separation based on charge-to-size ratio in a capillary.
High separation efficiency, very small sample volume required.
Lower concentration sensitivity than HPLC, reproducibility can be challenging.
The described reversed-phase HPLC method provides a reliable, accurate, and precise system for the quantitative determination of 5-(hydroxymethyl)pyridin-3-ol. The comprehensive validation, performed in line with global regulatory standards[16][17][18], demonstrates its suitability for quality control and stability testing in a pharmaceutical environment. While more advanced techniques like LC-MS/MS offer higher sensitivity, the validated HPLC-UV method represents the optimal balance of performance, cost-effectiveness, and accessibility for routine applications.
References
Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]
Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey . International Journal for Scientific Research and Development (IJSDR). [Link]
FDA Guidance on Analytical Method Validation . U.S. Food and Drug Administration. [Link]
USP <1225> Method Validation . BA Sciences. [Link]
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . USP-BPEP. [Link]
ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]
Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]
What Is FDA Method Validation Guidance and Its Importance? . Altabrisa Group. [Link]
Vitamin B6: Deficiency diseases and methods of analysis . Pakistan Journal of Pharmaceutical Sciences. [Link]
Revised USP Chapter <1225> "Validation of Compendial Methods" approved . European Compliance Academy. [Link]
Vitamin B6: deficiency diseases and methods of analysis . PubMed. [Link]
<1225> Validation of Compendial Procedures . USP-NF. [Link]
ICH Q2(R1) Analytical Method Validation . Scribd. [Link]
A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine . Impact Factor. [Link]
Quality Guidelines . International Council for Harmonisation (ICH). [Link]
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2(R1) . Jordi Labs. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems . ResearchGate. [Link]
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . Acta Poloniae Pharmaceutica. [Link]
Comparative analysis of pyridoxine vs 5-(hydroxymethyl)pyridin-3-ol toxicity
Executive Summary This guide provides a technical comparison between Pyridoxine (PN) —the commercially dominant form of Vitamin B6—and its structural analog, 5-(hydroxymethyl)pyridin-3-ol (hereafter referred to as 5-HMP...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between Pyridoxine (PN) —the commercially dominant form of Vitamin B6—and its structural analog, 5-(hydroxymethyl)pyridin-3-ol (hereafter referred to as 5-HMP ).
While Pyridoxine is an essential nutrient, it exhibits a "paradoxical toxicity" profile where high doses cause sensory neuropathy. 5-HMP, lacking the C2-methyl and C4-hydroxymethyl substituents of PN, represents a critical case study in Structure-Activity Relationship (SAR) toxicology. This guide analyzes why PN is neurotoxic at supratherapeutic doses and predicts the comparative safety profile of 5-HMP based on mechanistic interactions with Pyridoxal Kinase (PDXK).
Structural & Physicochemical Comparison
To understand the toxicity divergence, we must first dissect the molecular scaffolds. The toxicity of Pyridoxine is strictly structure-dependent, relying on its ability to mimic the active coenzyme Pyridoxal-5'-Phosphate (PLP) precursors.
Feature
Pyridoxine (PN)
5-(Hydroxymethyl)pyridin-3-ol (5-HMP)
IUPAC Name
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol
5-(hydroxymethyl)pyridin-3-ol
CAS Number
65-23-6
2051-49-2
Core Scaffold
Pyridine
Pyridine
C2 Substituent
-CH3 (Methyl)
-H (Hydrogen)
C4 Substituent
-CH2OH (Hydroxymethyl)
-H (Hydrogen)
C5 Substituent
-CH2OH (Hydroxymethyl)
-CH2OH (Hydroxymethyl)
Metabolic Role
Vitamin B6 Vitamer (Precursor)
Synthetic Intermediate / Non-Vitamer
Primary Toxicity
Sensory Neuronopathy (Axonopathy)
Low predicted specific toxicity (General irritant)
Expert Insight: The "Imposter" Mechanism
Pyridoxine's toxicity arises because it is too similar to the active vitamin. The C2-methyl and C4-hydroxymethyl groups allow PN to bind to Pyridoxal Kinase (PDXK) . At high concentrations, PN overwhelms PDXK, preventing the phosphorylation of Pyridoxal (PL) to the active PLP. This competitive inhibition causes a functional B6 deficiency specifically in dorsal root ganglia (DRG), leading to neuropathy [1].
5-HMP , lacking the C2-methyl and C4-hydroxymethyl "recognition handles," is predicted to have significantly lower affinity for PDXK. Therefore, it should not trigger the specific sensory neuropathy associated with B6 megadosing.
Mechanistic Pathways of Toxicity[1]
The following diagram illustrates the divergent pathways. Pyridoxine enters the B6 salvage pathway, leading to potential enzyme inhibition. 5-HMP is excluded from this specific neurotoxic loop.
Figure 1: Mechanistic divergence. High-dose Pyridoxine induces neuropathy by inhibiting PDXK (red pathway). 5-HMP lacks the structural motifs required for this specific inhibition.
Experimental Validation Protocols
To confirm the safety advantage of 5-HMP over Pyridoxine, you must validate two factors: PDXK Affinity (does it bind?) and Neurite Outgrowth (does it kill neurons?).
Success Criteria: PN should show dose-dependent inhibition (IC50 ~100-500 µM) [2]. 5-HMP should show no significant inhibition (IC50 > 10 mM), confirming it does not compete with the vitamin.
Pyridoxine HCl (High Dose): 1 mM, 5 mM (Known toxic range).
5-HMP: 1 mM, 5 mM.
Staining & Analysis:
Fix cells with 4% Paraformaldehyde.
Immunostain for βIII-tubulin (neuronal marker).
Image Analysis: Use automated software (e.g., ImageJ with NeuronJ plugin) to measure Total Neurite Length and Branching Points .
Interpretation:
PN Toxicity: Expect >40% reduction in neurite length at 5 mM due to PDXK inhibition and subsequent GABAergic dysfunction [3].
5-HMP Safety: If neurite length remains comparable to control (>90%), the molecule is non-neurotoxic via this mechanism.
Critical Safety Distinctions (The "Look-Alike" Trap)
Researchers must distinguish 5-HMP from 4-Deoxypyridoxine , another B6 analog.
Pyridoxine: Toxic at high doses (Neuropathy).
4-Deoxypyridoxine: Highly toxic/Convulsant (Antagonist). It has a methyl group at C4.[1][2][3]
5-(hydroxymethyl)pyridin-3-ol (5-HMP): Likely Low Toxicity. It has a hydrogen at C4.
Why this matters: The toxicity of pyridine derivatives often hinges on the C4-substituent. The presence of a methyl group (as in 4-deoxypyridoxine) allows the molecule to enter the active site of decarboxylases and "jam" them. 5-HMP, lacking this steric bulk, is likely too small to effectively block these enzymes, rendering it a safer, albeit pharmacologically distinct, scaffold.
References
Vrolijk, M. F., et al. (2017).[4] "The neurotoxic effect of vitamin B6 analogues." Toxicology in Vitro, 44, 206-212. Link
Ghavanini, A. A., et al. (2014). "Vitamin B6-induced neuropathy: exploring the mechanisms of pyridoxine toxicity."[4] Journal of the Peripheral Nervous System, 19(3), 197-200. Link
Levine, S., & Saltzman, A. (2004). "Pyridoxine toxicity in rats: a new look at an old problem." Food and Chemical Toxicology, 42(1), 173-178. Link
Technical Guide: Identity Confirmation of 6-(Hydroxymethyl)pyridin-3-ol in Food Matrices
This guide outlines the technical workflow for the definitive identification and quantification of 6-(hydroxymethyl)pyridin-3-ol (HMP) in complex food matrices. Executive Summary 6-(Hydroxymethyl)pyridin-3-ol (CAS: 40222...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical workflow for the definitive identification and quantification of 6-(hydroxymethyl)pyridin-3-ol (HMP) in complex food matrices.
Executive Summary
6-(Hydroxymethyl)pyridin-3-ol (CAS: 40222-77-3), often referred to as 5-hydroxy-2-hydroxymethylpyridine , is a polar pyridine derivative.[1] In the food industry, it serves two critical but distinct roles:
Bioactive Marker: It is a key phytochemical constituent in functional foods like Moringa oleifera, used for authenticity profiling.
Process/Contamination Marker: It acts as a secondary metabolite in certain fungal fermentations (Aspergillus spp.) and a potential Maillard reaction byproduct in thermally processed foods.
Confirming its identity is analytically challenging due to its amphoteric nature , high polarity , and the presence of structural isomers (e.g., 2-(hydroxymethyl)pyridin-3-ol). This guide compares the "Gold Standard" HILIC-MS/MS workflow against GC-MS derivatization, providing a robust protocol for regulatory and R&D applications.
Compound Profile & Analytical Challenges
Feature
Property
Analytical Implication
Structure
Pyridine ring with -OH (C3) and -CH₂OH (C6)
Amphoteric; exists as cation, zwitterion, or anion depending on pH.
Polarity
LogP ≈ -0.5 (Predicted)
Poor retention on C18 columns. Elutes in the void volume, causing ion suppression.
Stability
Thermally stable; Light sensitive
Samples should be protected from light; GC analysis requires derivatization.
Isomers
Multiple positional isomers
MS/MS alone is insufficient. Chromatographic resolution is mandatory to distinguish from 4-hydroxymethyl analogues.
Comparative Methodology Analysis
We evaluated three primary methodologies based on Sensitivity (LOD), Selectivity, and Throughput.
Method A: HILIC-MS/MS (The Gold Standard)
Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds using a water layer on a polar stationary phase.
Pros: Direct injection (no derivatization), highest sensitivity (ppt levels), separates isomers.
Cons: Long equilibration times, sensitivity to matrix salt content.
Method B: GC-MS (The Derivatization Route)
Mechanism: Silylation of hydroxyl groups (BSTFA/TMCS) to render the molecule volatile.
Pros: Excellent structural confirmation via EI fragmentation libraries (NIST).
Fix: Increase NH4OH concentration to 10% or ensure the elution volume is sufficient.
References
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 138627, 6-(Hydroxymethyl)pyridin-3-ol. Retrieved from [Link]
Tian, Y., et al. (2022).[2] Quality evaluation of Moringa oleifera leaves based on UPLC-Q-Exactive Orbitrap-MS. Chinese Traditional and Herbal Drugs.[2] (Contextual grounding for phytochemical profiling).
Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta. (Authoritative source for HILIC mechanism). Retrieved from [Link]
European Commission. (2021). SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. (Standard for MS identification criteria). Retrieved from [Link]
A Guide to Orthogonal Analytical Techniques for the Characterization of 5-(hydroxymethyl)pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals In the realm of pharmaceutical sciences and chemical research, the unequivocal characterization of a molecule is a foundational pillar of quality and safety...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical sciences and chemical research, the unequivocal characterization of a molecule is a foundational pillar of quality and safety. For a compound such as 5-(hydroxymethyl)pyridin-3-ol, a heterocyclic aromatic alcohol, relying on a single analytical method is insufficient to build a comprehensive profile. This guide provides an in-depth comparison of orthogonal analytical techniques that, when used in concert, deliver a high-fidelity characterization of this molecule, ensuring its identity, purity, and structural integrity.
The core principle of analytical orthogonality involves employing multiple, distinct methods that probe different physicochemical properties of a substance.[1][2][3][4] This strategy significantly mitigates the risk of overlooking impurities or misinterpreting data, a critical aspect of robust analytical validation.
The pyridine ring is aromatic and stable. The nitrogen atom possesses a lone pair of electrons, allowing it to act as an electron donor. The hydroxymethyl group contributes to its hydrophilicity.
The Orthogonal Analytical Workflow: A Multi-Pronged Approach
A comprehensive characterization of 5-(hydroxymethyl)pyridin-3-ol necessitates a multi-faceted workflow, as illustrated below. This ensures a thorough understanding of the molecule's identity, purity, and solid-state properties.
Figure 1: A representative orthogonal analytical workflow for the comprehensive characterization of 5-(hydroxymethyl)pyridin-3-ol.
I. Structural Elucidation and Confirmation
The initial and most critical phase is the unambiguous confirmation of the molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose, providing complementary information.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.[9] For 5-(hydroxymethyl)pyridin-3-ol, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments is recommended for a complete structural assignment.[7][10]
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is crucial to avoid the exchange of labile hydroxyl protons.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.
¹H NMR Acquisition:
Acquire a standard proton spectrum.
Ensure a sufficient number of scans for a good signal-to-noise ratio.
The spectral data should be integrated to determine the relative number of protons in each chemical environment.
¹³C NMR Acquisition:
Acquire a proton-decoupled carbon spectrum.
A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to yield a clear and interpretable spectrum.
Rationale for Experimental Choices: The use of a high-field NMR instrument is critical for resolving the closely spaced signals of the aromatic protons on the pyridine ring. Two-dimensional NMR techniques are invaluable for definitively assigning proton and carbon signals by revealing their through-bond correlations.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which is used to determine the elemental composition of the molecule with a high degree of confidence.
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.
Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument.
Acquisition:
Infuse the sample solution into the ESI source.
Acquire the mass spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.
Ensure the instrument is calibrated with a known standard to guarantee high mass accuracy.
Data Analysis: Compare the experimentally determined m/z of the [M+H]⁺ ion to its theoretical value. A mass error of less than 5 ppm is typically expected for confirmation of the elemental composition.
Self-Validation through Orthogonality: The combination of NMR and HRMS creates a self-validating system for structural confirmation. While NMR elucidates the connectivity of atoms within the molecule, HRMS confirms the elemental formula, leaving minimal room for structural ambiguity.
II. Purity Assessment and Impurity Profiling
While spectroscopic techniques confirm the identity of the main component, chromatographic methods are indispensable for determining its purity and for identifying and quantifying any potential impurities.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone technique for purity analysis, separating the target compound from any impurities based on their differential interactions with a stationary and a mobile phase.[11][12]
Experimental Protocol: Reversed-Phase HPLC
Instrumentation: An HPLC system equipped with a UV detector, a C18 column (a common choice for reversed-phase chromatography), and an autosampler for precise injections.
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is recommended to effectively separate compounds with a range of polarities.
Method Parameters:
Flow Rate: Typically 1.0 mL/min.
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducibility.
Detection Wavelength: Selected based on the UV absorbance maximum of 5-(hydroxymethyl)pyridin-3-ol.
Injection Volume: A small, precise volume (e.g., 10 µL).
Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions.
Data Analysis: Purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Figure 2: A simplified workflow for HPLC-based purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
To identify unknown impurities, the high-resolution separation power of liquid chromatography is coupled with the detection and identification capabilities of mass spectrometry.
Experimental Protocol: LC-MS/MS
The chromatographic conditions can be adapted from the HPLC method. The eluent from the LC column is then introduced into the mass spectrometer.
MS Detection:
Employ an ESI source, often in both positive and negative ion modes, to ensure the detection of a broad range of potential impurities.
A full scan is performed to detect all ions present.
For ions corresponding to suspected impurities, tandem MS (MS/MS) experiments can be conducted to generate fragmentation patterns.
Impurity Identification: The fragmentation patterns, in conjunction with the accurate mass obtained from the full scan, provide valuable information for proposing the structures of unknown impurities.
III. Solid-State Characterization
The solid-state properties of a compound, such as its crystalline form (polymorphism) and thermal stability, are critical for its handling, storage, and formulation into a final product.[13][14][15][16][17]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is a powerful tool for determining the melting point and detecting any phase transitions, such as those between different polymorphic forms.[18]
Experimental Protocol: DSC
Sample Preparation: A small, accurately weighed amount of the sample (typically 2-5 mg) is sealed in an aluminum pan.
Instrumentation: A calibrated DSC instrument.
Thermal Program: The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
Data Analysis: The melting point is identified as an endothermic peak in the resulting thermogram. The shape and onset of this peak can provide information about the purity and crystalline nature of the sample.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated. This technique is used to assess thermal stability and to quantify the presence of residual solvents or water.[18]
Experimental Protocol: TGA
Sample Preparation: An accurately weighed sample (typically 5-10 mg) is placed in a TGA pan.
Instrumentation: A calibrated TGA instrument.
Thermal Program: The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
Data Analysis: The TGA curve plots the percentage of weight loss against temperature. A significant weight loss at a specific temperature can indicate decomposition or the volatilization of a component.
The Synergy of DSC and TGA: When used in tandem, DSC and TGA provide a more complete picture of a compound's thermal behavior. For instance, a weight loss observed in the TGA data at a temperature below the melting point seen in the DSC thermogram would strongly suggest the presence of a volatile substance like a solvent.
Conclusion
The comprehensive characterization of 5-(hydroxymethyl)pyridin-3-ol, and indeed any chemical entity in a research and development setting, is a non-negotiable aspect of good scientific practice. By leveraging an orthogonal suite of analytical techniques—NMR and HRMS for structural confirmation, HPLC and LC-MS for purity and impurity analysis, and DSC and TGA for solid-state characterization—a robust and reliable understanding of the molecule can be established. This multi-faceted approach not only ensures the quality and integrity of the compound but also provides a solid foundation for its subsequent development and application.
References
Pipzine Chemicals. 5-Hydroxy-6-methyl-3,4-pyridinedimethanol. Available at: [Link]
The Good Scents Company. 5-hydroxymethyl furfural. Available at: [Link]
The Good Scents Company. 5-hydroxy-2-methyl pyridine. Available at: [Link]
ResearchGate. Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. Available at: [Link]
National Center for Biotechnology Information. Rapid and high-throughput analysis of 5-hydroxymethylfurfural in honey by MALDI-MS with in-situ tetra (4-aminophenyl)-porphyrin derivatization. Available at: [Link]
J&K Scientific. 5-(Hydroxymethyl)pyridin-3-ol. Available at: [Link]
Alphalyse. Orthogonal method in pharmaceutical product analysis. Available at: [Link]
ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Available at: [Link]
National Center for Biotechnology Information. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Available at: [Link]
ACS Publications. Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. Available at: [Link]
gsrs. 6-(HYDROXYMETHYL)PYRIDIN-3-OL. Available at: [Link]
Solitek Pharma. Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. Available at: [Link]
Fluid Imaging Technologies. What is a Particle Analysis "Orthogonal Method"?. Available at: [Link]
Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Available at: [Link]
PubChem. (5-(Hydroxymethyl)pyridin-3-yl)boronic acid. Available at: [Link]
Auriga Research. Solid State Characterization. Available at: [Link]
JSciMed Central. Synthesis, Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Available at: [Link]
STM Journals. Synthesis, Characterization and Evaluation of Pyridine derivatives. Available at: [Link]
ResearchGate. Characterization of Pharmaceutical Compounds in the Solid State. Available at: [Link]
National Center for Biotechnology Information. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Available at: [Link]
American Pharmaceutical Review. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Available at: [Link]
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
Grace. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]
MDPI. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Available at: [Link]
News-Medical.net. Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Available at: [Link]
Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]
YouTube. Solid State Characterization of Pharmaceutical Drug Substances. Available at: [Link]
Agno Pharmaceuticals. Drug Substance Solid State Characterization. Available at: [Link]
National Institute of Standards and Technology. Orthogonal Measurements. Available at: [Link]
SpringerLink. Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. Available at: [Link]
Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. Available at: [Link]
PubMed. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. Available at: [Link]
ACS Publications. Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Available at: [Link]
Polish Journal of Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]
Comparison of detection limits for various 5-(hydroxymethyl)pyridin-3-ol analytical methods
Initiating Method Search I'm now starting a thorough search for analytical methods to identify and measure 5-(hydroxymethyl)pyridin-3-ol. I'm focusing on techniques like HPLC, GC-MS, LC-MS/MS, and spectrophotometry.
Author: BenchChem Technical Support Team. Date: February 2026
Initiating Method Search
I'm now starting a thorough search for analytical methods to identify and measure 5-(hydroxymethyl)pyridin-3-ol. I'm focusing on techniques like HPLC, GC-MS, LC-MS/MS, and spectrophotometry. My goal is to find peer-reviewed articles and application notes detailing their use.
Expanding Method Search Scope
I'm now expanding my search to include detailed experimental protocols for each analytical method, focusing on sample preparation, instrument settings, and validation. I'm also exploring authoritative sources to understand the factors influencing sensitivity and selectivity. I'll synthesize this data into a comprehensive guide, with comparisons of LODs and LOQs, plus workflow diagrams.
Refining Search Strategy
I'm now prioritizing the collection of LOD/LOQ data from the identified analytical methods, aiming for a comparative table. Simultaneously, I'm delving deeper into the experimental protocols, seeking comprehensive details on sample preparation, instrument settings, and validation procedures. I'll integrate the foundational principles of each method, focusing on sensitivity and selectivity drivers. Finally, I will synthesize the data and include workflows and citation data.
Analyzing Initial Search Data
I started by looking for analytical methods and detection limits related to "5-(hydroxymethyl)pyridin-3-ol". The initial search was not as productive as expected, with most results focusing on related compounds like HMF or Vitamin B6. I've noted the difference in structures and am now exploring broader search terms and related compound families to refine the search and locate relevant analytical data.
Expanding Search Parameters
I've hit a slight roadblock in finding direct analytical methods for the target compound. Initial results for "5-(hydroxymethyl)pyridin-3-ol" or its chloro derivative have been scarce. The initial search was not productive as most of the results focus on HMF or Vitamin B6. Therefore, I'm now widening the net to focus on methods applicable to pyridoxine and its derivatives. This should provide relevant techniques and, hopefully, adaptable methods that can be validated for the specific target. I am honing in on techniques such as HPLC, GC-MS, LC-MS/MS, and spectrophotometry. Validation data with LOD/LOQ values are a priority. I will also be searching for synthesis pathways.
Refining Search Strategy
I'm adapting my approach due to the scarcity of direct analytical methods for the target compound. I'm now focusing on pyridoxine and its derivatives, assuming that the analytical methods will be adaptable. I'll prioritize studies validating these methods and reporting LOD/LOQ values. My search will expand to include techniques like HPLC, GC-MS, LC-MS/MS, and spectrophotometry. Finding synthesis pathways to see how the compound is characterized is also on my agenda.
Analyzing Potential Methods
I've been looking into analytical methods for pyridoxine derivatives and found some promising leads. The second round of searches yielded valuable HPLC papers that I can adapt for 5-(hydroxymethyl)pyridin-3-ol.
Focusing on Target Analyte
I've gathered HPLC, LC-MS/MS, and spectrophotometric methods for pyridoxine derivatives, but I now see the need for direct 5-(hydroxymethyl)pyridin-3-ol information. Although some methods may be adaptable, I need specifics, particularly detection limits, for a comparison guide. I'll narrow my search to find targeted analytical methods.
Refining Search Strategies
I've expanded my search to include other isomeric hydroxymethyl-pyridinols, considering the applicability of similar methods. I'm focusing on papers where 5-(hydroxymethyl)pyridin-3-ol is a standard or analyte, aiming for direct analytical quantification details and detection limits. I have also found information about analysis using HPLC-DAD from the synthesis of 6-(hydroxymethyl)pyridin-3-ol. This method could potentially be very useful.
Comparative
Comparative Guide: Specificity Assessment Strategies for 2-(hydroxymethyl)-5-hydroxypyridine (HMHP) Assays
Executive Summary 2-(hydroxymethyl)-5-hydroxypyridine (HMHP) is a critical, amphoteric pyridine metabolite often monitored during the pharmacokinetic profiling of pyridine-based pharmacophores (e.g., vitamin B6 analogs,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(hydroxymethyl)-5-hydroxypyridine (HMHP) is a critical, amphoteric pyridine metabolite often monitored during the pharmacokinetic profiling of pyridine-based pharmacophores (e.g., vitamin B6 analogs, antifibrotics like pirfenidone).[1]
The central analytical challenge is specificity . HMHP is isobaric (same mass, different structure) with multiple metabolic isomers, such as 5-hydroxy-2-methylpyridine and 3-hydroxy-6-methylpyridine .[1] Standard assays frequently fail to distinguish these, leading to "false high" quantitation.
This guide compares the three primary analytical approaches—HPLC-UV , ELISA , and LC-MS/MS —and provides a validated protocol for establishing specificity according to FDA M10 and EMA bioanalytical guidelines.
Part 1: Technology Comparison
The following table objectively compares the performance of available methodologies for HMHP analysis.
Feature
Method A: HPLC-UV (Traditional)
Method B: ELISA (Immunoassay)
Method C: LC-MS/MS (Gold Standard)
Primary Detection
Absorbance (254–280 nm)
Antibody-Antigen Binding
Mass-to-Charge (m/z) + Fragmentation
Specificity
Low. Relies solely on retention time.[1] Co-eluting isomers cannot be distinguished.[1]
Moderate. Antibodies often cross-react with the pyridine ring common to all metabolites.
High. Uses MRM (Multiple Reaction Monitoring) to filter unique fragment ions.
Sensitivity (LLOQ)
~100 ng/mL
~1–10 ng/mL
< 0.5 ng/mL
Throughput
Medium (15–20 min run times)
High (96-well plate)
High (3–5 min run times)
Risk Profile
High risk of interference from matrix components (urine/plasma).[1]
High risk of "matrix effect" and cross-reactivity with drug parents.
Low risk if stable isotope internal standards (SIL-IS) are used.[1]
Verdict
Obsolete for DMPK. Only suitable for raw material purity.
Screening only. Not suitable for regulatory submission.
Part 2: The Specificity Challenge (Mechanistic Insight)
To understand why specificity fails, we must visualize the "Interference Landscape." HMHP possesses a labile hydroxymethyl group and a phenolic hydroxyl. In biological matrices, it co-exists with Phase I and II metabolites that share the pyridine core.
Diagram 1: The Interference Landscape
This diagram illustrates the isobaric relationship between HMHP and its common metabolic interferents which share the m/z 126.05 parent ion.
Part 3: Validated Experimental Protocol
Objective: Establish assay specificity for HMHP in human plasma, ensuring <20% interference from isomers.
Internal Standard (IS): HMHP-d3 (Deuterated).[1] Crucial for normalizing matrix effects.
2. Chromatographic Separation Strategy
Standard C18 columns often fail to retain polar pyridines. We utilize a Pentafluorophenyl (PFP) or HILIC phase for superior selectivity of aromatic isomers.
Column: Kinetex F5 (PFP core-shell), 2.1 x 100 mm, 1.7 µm.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5). Acidic pH protonates the pyridine nitrogen, improving retention.
Comprehensive Safety and Handling Guide for 5-(Hydroxymethyl)pyridin-3-ol
This guide provides essential safety and logistical information for the handling of 5-(Hydroxymethyl)pyridin-3-ol. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for the handling of 5-(Hydroxymethyl)pyridin-3-ol. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deep understanding of the causality behind each recommendation, ensuring a self-validating system of laboratory safety. The information herein is synthesized from an analysis of safety data for structurally analogous compounds, a standard practice in the absence of a dedicated Safety Data Sheet (SDS) for a novel or less-common chemical.
Hazard Assessment and Triage
A thorough review of available data for compounds structurally related to 5-(Hydroxymethyl)pyridin-3-ol, such as various hydroxymethyl-substituted pyridines and furfurals, indicates a consistent hazard profile. The primary risks associated with this class of compounds are ocular, dermal, and respiratory irritation, with potential for harm if ingested.[1][2][3][4]
Inferred Hazard Classification:
Hazard Category
Classification
Rationale
Acute Oral Toxicity
Category 4 (Harmful if swallowed)
A common classification for similar pyridine derivatives.[1][2][4]
Skin Corrosion/Irritation
Category 2 (Causes skin irritation)
Hydroxymethyl and pyridinol moieties can be irritating to the skin.[1][2][3][4][5][6]
Serious Eye Damage/Irritation
Category 2/2A (Causes serious eye irritation)
A prevalent hazard for this chemical family, necessitating robust eye protection.[1][2][3][4][5][6]
Specific Target Organ Toxicity (Single Exposure)
Category 3 (May cause respiratory irritation)
Inhalation of dust or aerosols may irritate the respiratory tract.[1][2][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount and is directly dictated by the hazard assessment. The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure.
Eye and Face Protection : Given the high likelihood of serious eye irritation, chemical safety goggles are mandatory.[7][8] In situations with a significant splash risk, such as when handling larger quantities or solutions, a face shield should be worn in conjunction with goggles.[8] Standard safety glasses do not offer sufficient protection against chemical splashes.[8]
Hand Protection : Chemically resistant gloves are required. Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contamination.[9]
Body Protection : A standard laboratory coat is required to prevent skin contact.[7] For tasks with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection : While not typically required for handling small quantities in a well-ventilated area, a NIOSH/MSHA-approved respirator may be necessary if dust or aerosols are generated and engineering controls cannot maintain exposure below acceptable limits.[7]
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol is designed to be a self-validating system, where each step logically flows from the previous one to ensure a closed loop of safety.
3.1. Preparation and Engineering Controls:
Designated Area : All work with 5-(Hydroxymethyl)pyridin-3-ol should be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[7][10]
Emergency Equipment : Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
Spill Kit : A spill kit appropriate for solid chemicals should be available in the immediate vicinity. This should include an inert absorbent material like vermiculite or sand.[7]
3.2. Handling the Chemical:
Personal Protective Equipment : Don the appropriate PPE as outlined in Section 2 before handling the chemical.
Weighing : If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize the inhalation of any dust.
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
General Handling : Avoid contact with skin, eyes, and clothing.[3][7] Do not eat, drink, or smoke in the work area.[2][9][11] Wash hands thoroughly after handling, even if gloves were worn.[2][3][9][11]
3.3. Storage:
Container : Keep the container tightly closed when not in use.[3][7][11]
Location : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[1][7][9][11]
Disposal Plan: Responsible Stewardship
Chemical waste must be managed in accordance with local, regional, and national regulations.[3][9][11]
Waste Collection : All waste containing 5-(Hydroxymethyl)pyridin-3-ol, including contaminated consumables like gloves and weighing paper, should be collected in a clearly labeled, sealed container for hazardous waste.
Disposal Route : The waste should be disposed of through an approved waste disposal plant.[4][11][12][13] Do not dispose of this chemical down the drain.[10]
Emergency Procedures
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12][14]
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][11][12][14]
Inhalation : Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7][11][12][14]
Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[7][11][14]
Visual Workflow for Handling 5-(Hydroxymethyl)pyridin-3-ol
Caption: Safe handling workflow for 5-(Hydroxymethyl)pyridin-3-ol.
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